Product packaging for 5-Methyl-1,3,4-thiadiazol-2-ol(Cat. No.:CAS No. 84352-65-8)

5-Methyl-1,3,4-thiadiazol-2-ol

Número de catálogo: B1338050
Número CAS: 84352-65-8
Peso molecular: 116.14 g/mol
Clave InChI: FGLWYEULLSTVMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Methyl-1,3,4-thiadiazol-2-ol is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OS B1338050 5-Methyl-1,3,4-thiadiazol-2-ol CAS No. 84352-65-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWYEULLSTVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510617
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84352-65-8
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazol-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Tautomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-Methyl-1,3,4-thiadiazol-2-ol, with a primary focus on its more stable tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, and understanding the physicochemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the tautomerism, physical and spectroscopic properties, synthesis protocols, and biological significance of this compound, with a particular emphasis on its role as a precursor for carbonic anhydrase inhibitors. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that is a constituent of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[1][2] The subject of this guide, this compound and its thiol tautomer, serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[3][4] A thorough understanding of its basic properties is therefore essential for researchers in the field of drug discovery and development.

Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. Spectroscopic evidence and theoretical calculations have shown that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents.[5][6] This is a critical consideration in its synthesis, characterization, and application in medicinal chemistry.

Tautomerism cluster_ol This compound (CAS: 84352-65-8) cluster_thione 5-Methyl-1,3,4-thiadiazole-2(3H)-thione (CAS: 29490-19-5) ol_structure thione_structure ol_structure->thione_structure Equilibrium

Caption: Tautomeric equilibrium between the -ol and thione forms.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the predominant thione tautomer, 5-methyl-1,3,4-thiadiazole-2(3H)-thione.

Table 1: General Properties

PropertyValueReference(s)
CAS Number 29490-19-5[7]
Molecular Formula C₃H₄N₂S₂[7]
Molecular Weight 132.21 g/mol [7]
Appearance White to light yellow crystalline powder[3][8]
IUPAC Name 5-methyl-1,3,4-thiadiazole-2(3H)-thione[7]

Table 2: Physical Properties

PropertyValueReference(s)
Melting Point 182-189 °C[8]
Water Solubility Data not readily available
LogP (Octanol/Water) Data not readily available[9]

Spectroscopic Data

The structural elucidation of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR (DMSO-d₆) Signals corresponding to the methyl protons and the N-H proton of the thione tautomer are expected.[5]
¹³C NMR (DMSO-d₆) Signals for the methyl carbon and the two carbons of the thiadiazole ring are observed.[5][10]
Infrared (IR) Characteristic peaks for N-H, C=S, and C-N stretching vibrations are present.[10]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight is detected.[7]

Synthesis

The synthesis of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is most commonly achieved through the cyclization of thiosemicarbazide derivatives. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from Acetic Anhydride and Thiosemicarbazide

This method involves the reaction of acetic anhydride with thiosemicarbazide, followed by cyclization.

Materials:

  • Acetic anhydride

  • Thiosemicarbazide

  • Orthophosphoric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of thiosemicarbazide and a catalytic amount of orthophosphoric acid is prepared.

  • Acetic anhydride is added dropwise to the mixture under controlled temperature conditions.

  • The reaction mixture is then refluxed for several hours to facilitate cyclization.

  • Upon cooling, the crude product precipitates out of the solution.

  • The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 5-methyl-1,3,4-thiadiazole-2(3H)-thione.

SynthesisWorkflow reagents Acetic Anhydride + Thiosemicarbazide + Orthophosphoric Acid (catalyst) reflux Reflux reagents->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Purified 5-Methyl-1,3,4-thiadiazole-2(3H)-thione recrystallization->product

Caption: General workflow for the synthesis of the target compound.

Biological Significance and Mechanism of Action

While 5-methyl-1,3,4-thiadiazole-2-thiol itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating a sulfonamide moiety, are potent inhibitors of carbonic anhydrases (CAs).[10][11] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[10][11]

The inhibitory action of sulfonamide-based thiadiazole derivatives stems from the coordination of the sulfonamide nitrogen to the zinc ion located in the active site of the carbonic anhydrase enzyme.[12] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity of the enzyme, thereby inhibiting its function.

CarbonicAnhydraseInhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Thiadiazole-Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytically active Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Inhibition)

Caption: Mechanism of carbonic anhydrase inhibition.

Applications in Drug Development

The 5-methyl-1,3,4-thiadiazole-2-thiol core is a valuable starting material for the synthesis of a diverse range of bioactive molecules.[3][4] Its applications in drug development are primarily as a scaffold for:

  • Carbonic Anhydrase Inhibitors: As detailed above, for the treatment of glaucoma, edema, and as potential anticancer agents.[5][11]

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[13][14][15]

  • Diuretics: Certain derivatives exhibit diuretic properties, likely linked to carbonic anhydrase inhibition in the kidneys.[3][16]

  • Agrochemicals: The thiadiazole motif is also found in fungicides and other crop protection agents.[11]

Conclusion

This compound, existing predominantly as its thione tautomer, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and its role as a key precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of its basic properties, which is crucial for the rational design and synthesis of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

An In-depth Technical Guide to 5-Methyl-1,3,4-thiadiazol-2-ol: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic methodologies. Emphasis is placed on its tautomeric relationship with its thione counterpart and the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, making it a valuable pharmacophore in drug discovery.

Chemical Structure and IUPAC Name

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, a methyl group at position 5, and a hydroxyl group at position 2.

  • IUPAC Name: this compound

  • Molecular Formula: C₃H₄N₂OS[1]

  • SMILES: Cc1nnc(O)s1[1]

  • InChI Key: FGLWYEULLSTVMA-UHFFFAOYSA-N[1]

The chemical structure of this compound is presented below:

Chemical structure of this compound

A critical aspect of this compound is its existence in a tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione. In many conditions, particularly in solvents like DMSO, the thione form is the predominant tautomer.[2] This is important for understanding its reactivity and for designing synthetic routes.

Below is a diagram illustrating the tautomeric equilibrium:

tautomerism cluster_ol This compound cluster_thione 5-Methyl-1,3,4-thiadiazole-2(3H)-thione mol_ol [Image of this compound structure] mol_thione [Image of 5-Methyl-1,3,4-thiadiazole-2(3H)-thione structure] mol_ol->mol_thione Equilibrium

Caption: Tautomeric equilibrium between the -ol and -thione forms.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic properties of this compound and its thione tautomer. It is important to note that much of the experimental data found in the literature pertains to the more stable thione form, 5-methyl-1,3,4-thiadiazole-2-thiol.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight116.14 g/mol [1]
AppearanceSolid[1]
Melting Point182-189 °C (for the thione tautomer)[3]
Empirical FormulaC₃H₄N₂OS[1]

Table 2: Spectroscopic Data

TechniqueData (for the thione tautomer or related derivatives)Reference
¹H-NMR Methyl (CH₃) protons typically appear as a sharp singlet in the range of 2.5 to 2.8 ppm.[2]
¹³C-NMR Three distinct signals are expected: one for the methyl carbon and two for the carbons within the thiadiazole ring (C2 and C5).[2]
FT-IR (cm⁻¹) C=N stretching: 1500-1630 cm⁻¹[2]

Synthetic Pathways and Experimental Protocols

The synthesis of the 1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry. The most common route to 5-methyl-substituted 2-thiol/ol derivatives involves the cyclization of thiosemicarbazide or its derivatives.

A general synthetic workflow is depicted below:

synthesis_workflow start Starting Materials (e.g., Thiosemicarbazide, Carbon Disulfide) cyclization Cyclization Reaction start->cyclization intermediate 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate) cyclization->intermediate modification Further Modification / Derivatization intermediate->modification final_product Target 1,3,4-Thiadiazole Derivative modification->final_product

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol describes a common method for synthesizing a key precursor to 5-methyl-1,3,4-thiadiazole derivatives.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Suspend thiosemicarbazide (0.02 mol, 1.82 g) in ethanol (15 mL).

  • Add anhydrous sodium carbonate (0.02 mol, 2.12 g) and carbon disulfide (3 mL) to the suspension.

  • Warm the mixture with stirring under reflux for 1 hour.

  • Continue heating on a steam bath for an additional 4 hours.[4]

  • Remove the majority of the solvent under reduced pressure.

  • Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid.[4]

  • The resulting precipitate is the desired 5-amino-1,3,4-thiadiazole-2-thiol, which can be further purified by recrystallization.

Significance in Drug Development

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Its derivatives have been reported to exhibit:

  • Antimicrobial activity: Including antibacterial and antifungal properties.

  • Anticancer activity: Showing promise against various cancer cell lines.

  • Anti-inflammatory effects.

  • Anticonvulsant properties.

  • Antitubercular activity.

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties for the development of novel therapeutic agents. The presence of the sulfur atom and the aromatic nature of the ring are key to its ability to interact with various biological targets.

Conclusion

This compound, and its predominant thione tautomer, are important heterocyclic compounds with a well-established role in the synthesis of medicinally relevant molecules. The straightforward synthetic accessibility of the 1,3,4-thiadiazole core, coupled with its broad spectrum of biological activities, ensures its continued importance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.

References

5-Methyl-1,3,4-thiadiazol-2-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in medicinal and agrochemical research. This document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for ease of use by professionals in the field.

Core Compound Properties

This compound is a small heterocyclic molecule. Due to keto-enol tautomerism, it can exist in equilibrium with its tautomeric forms: 5-methyl-1,3,4-thiadiazol-2(3H)-one and the thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. The thione form is often the most stable.

PropertyValueReference
CAS Number 84352-65-8
Molecular Formula C₃H₄N₂OS
Molecular Weight 116.14 g/mol
Canonical SMILES CC1=NN=C(O)S1
InChI Key FGLWYEULLSTVMA-UHFFFAOYSA-N
Physical Form Solid

Note: The thiol tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol, has a CAS number of 29490-19-5 and a molecular weight of 132.21 g/mol .[1]

Synthesis Protocols

Experimental Protocol: Synthesis of a 5-Substituted-1,3,4-thiadiazol-2(3H)-one[4][5]

This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and can be modified for the 5-methyl analogue by starting with 2-amino-5-methyl-1,3,4-thiadiazole.

Step 1: Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole

  • Suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid in a round-bottomed flask equipped with a stirrer.

  • Cool the reaction mixture to between -10°C and -5°C (263–268 K) using an appropriate cooling bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between -10°C and -5°C with continuous stirring. The addition of approximately 4 equivalents of NaNO₂ is suggested.[2]

  • Continue stirring the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis to 5-Methyl-1,3,4-thiadiazol-2(3H)-one

  • To the diazonium salt solution, add water and warm the mixture to 60–80°C (333–353 K).[2]

  • Stir the reaction at this temperature for 3 hours to facilitate the hydrolysis of the diazonium salt to the desired product.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for this synthesis.

G start 2-Amino-5-methyl- 1,3,4-thiadiazole step1 Diazotization (-10 to -5 °C, 2h) start->step1 reagents1 Conc. HCl NaNO₂ (aq) reagents1->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Hydrolysis (60-80 °C, 3h) intermediate->step2 reagents2 H₂O, Heat reagents2->step2 product This compound (Crude Product) step2->product purification Extraction & Purification product->purification final_product Purified Product purification->final_product

Figure 1. Conceptual synthesis workflow.

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce. However, data for its thiol tautomer, 2-mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5), is available and provides valuable structural information.

Data TypeKey FeaturesReference
¹H NMR Signals corresponding to the methyl protons and the N-H proton of the tautomeric form are expected.[3]
IR Spectra Characteristic peaks for N-H, C=N, and C=S (from the thione tautomer) stretching are anticipated.[1]
Mass Spec (EI) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the thiol/thione tautomer (132.2 g/mol ).[4][5]

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities. Derivatives have been investigated for their antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[6][7][8]

Antimicrobial Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activity.[6][9] The mechanism is often attributed to the N-C-S linkage, which can interact with essential microbial enzymes or cellular processes. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published, the general activity of this class of compounds suggests its potential as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are known potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[10] The thiadiazole ring acts as a key binding element within the enzyme's active site. This suggests that this compound could serve as a foundational structure for designing novel enzyme inhibitors.

The logical pathway for investigating this compound's potential as a carbonic anhydrase inhibitor is outlined below.

compound 5-Methyl-1,3,4- thiadiazol-2-ol assay In Vitro Enzyme Assay compound->assay Test Compound target Carbonic Anhydrase (e.g., hCA-II) target->assay Enzyme Target data Determine IC₅₀ / Kᵢ Values assay->data inhibition Inhibition of CO₂ Hydration data->inhibition Quantifies outcome Potential Therapeutic Application inhibition->outcome Leads to

Figure 2. Carbonic anhydrase inhibition screening workflow.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and development, stemming from the established biological activities of the 1,3,4-thiadiazole core. While detailed characterization and specific biological data for this particular molecule are limited in the public domain, the synthetic routes and known activities of its analogues provide a strong foundation for future research. This guide serves as a technical starting point for scientists investigating its properties and potential applications as an antimicrobial agent or enzyme inhibitor.

References

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol from Thiosemicarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, thiosemicarbazide, and proceeds through a two-step reaction sequence involving the formation of a key intermediate, 2-amino-5-methyl-1,3,4-thiadiazole, followed by its conversion to the desired final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituent at the 2-position of the thiadiazole ring plays a crucial role in modulating its biological efficacy. The 2-hydroxy (or its tautomeric 2-oxo) functionality, in particular, can act as a key hydrogen bonding motif, influencing the interaction of the molecule with biological targets.

This guide focuses on a reliable and well-documented synthetic route to this compound, providing researchers with the necessary information to reproduce this synthesis in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from thiosemicarbazide is achieved in two primary steps as illustrated in the following pathway:

synthesis_pathway thiosemicarbazide Thiosemicarbazide intermediate 2-Amino-5-methyl- 1,3,4-thiadiazole thiosemicarbazide->intermediate Step 1: Cyclocondensation acetic_acid Acetic Acid diazonium Diazonium Salt (in situ) intermediate->diazonium Step 2a: Diazotization na_nitrite NaNO₂, HCl final_product This compound diazonium->final_product Step 2b: Hydrolysis hydrolysis H₂O, Δ

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two key stages of the synthesis.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The initial step involves the cyclocondensation of thiosemicarbazide with acetic acid to form the 2-amino-5-methyl-1,3,4-thiadiazole intermediate. A reliable method for this transformation utilizes polyphosphoric acid as a dehydrating agent and reaction medium.[1]

Experimental Workflow for Step 1

experimental_workflow_step1 start Start mix_reagents Mix Thiosemicarbazide, Acetic Acid, and Polyphosphoric Acid start->mix_reagents heat_mixture Heat the mixture to 105-116 °C for 50 minutes mix_reagents->heat_mixture cool_down Cool the reaction mixture heat_mixture->cool_down drown_in_water Pour the mixture into ice-water cool_down->drown_in_water neutralize Neutralize with Ammonium Hydroxide drown_in_water->neutralize filter Filter the precipitate neutralize->filter wash_dry Wash with water and dry filter->wash_dry product1 Obtain 2-Amino-5-methyl- 1,3,4-thiadiazole wash_dry->product1

Caption: Experimental workflow for the synthesis of the intermediate.

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, combine 75 parts by weight of acetic acid and 215 parts by weight of commercial polyphosphoric acid.

  • To this mixture, add 91 parts by weight of thiosemicarbazide with continuous stirring.

  • Heat the reaction mixture with stirring to a temperature between 105 °C and 116 °C.

  • Maintain this temperature for approximately 50 minutes, at which point the reaction is substantially complete.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 500 parts by weight of water, which will cause the product to precipitate.

  • Neutralize the aqueous mixture with concentrated ammonium hydroxide.

  • Filter the resulting solid at room temperature.

  • Wash the filter cake thoroughly with water and dry to obtain 2-amino-5-methyl-1,3,4-thiadiazole.

Step 2: Conversion of 2-Amino-5-methyl-1,3,4-thiadiazole to this compound

This step involves the diazotization of the amino group of the intermediate, followed by hydrolysis of the in situ generated diazonium salt to yield the final product. While specific high-yield methods for this exact substrate are not extensively documented, the following procedure is based on standard methodologies for the conversion of heterocyclic amines to their corresponding hydroxyl derivatives.[2][3]

Experimental Workflow for Step 2

experimental_workflow_step2 start Start dissolve_intermediate Dissolve 2-Amino-5-methyl- 1,3,4-thiadiazole in dilute HCl and cool to 0-5 °C start->dissolve_intermediate add_nitrite Add a solution of Sodium Nitrite dropwise while maintaining the temperature dissolve_intermediate->add_nitrite stir_diazotization Stir for 30 minutes at 0-5 °C add_nitrite->stir_diazotization heat_hydrolysis Heat the reaction mixture to induce hydrolysis stir_diazotization->heat_hydrolysis cool_extract Cool the mixture and extract with an organic solvent heat_hydrolysis->cool_extract dry_concentrate Dry the organic layer and concentrate under vacuum cool_extract->dry_concentrate purify Purify the crude product (e.g., recrystallization) dry_concentrate->purify product2 Obtain 5-Methyl-1,3,4- thiadiazol-2-ol purify->product2

Caption: Experimental workflow for the conversion to the final product.

Procedure:

  • Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in dilute hydrochloric acid in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Gradually heat the reaction mixture. The decomposition of the diazonium salt and formation of the hydroxyl group will occur, often evidenced by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactants and Products for the Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Step 1)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
ThiosemicarbazideCH₅N₃S91.131
Acetic AcidC₂H₄O₂60.051.25
2-Amino-5-methyl-1,3,4-thiadiazoleC₃H₅N₃S115.16-

Table 2: Yield and Physical Properties of the Intermediate and Final Product

CompoundYield (%)Melting Point (°C)Appearance
2-Amino-5-methyl-1,3,4-thiadiazole89.1[1]224-226White to off-white solid
This compound-182-189 (as the thiol tautomer)[4]White to light yellow powder

Note: The yield for the conversion of the amino to the hydroxyl group (Step 2) is highly dependent on the specific reaction conditions and may require optimization.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from thiosemicarbazide. The provided experimental protocols, along with the structured data and workflow visualizations, offer a clear and reproducible pathway for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole intermediate is a high-yielding and robust reaction. The subsequent conversion to the 2-ol, while requiring careful control of reaction conditions, follows a standard and well-understood chemical transformation. This guide serves as a valuable resource for the preparation of this important heterocyclic building block.

References

Spectroscopic data (NMR, IR, Mass Spec) of 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1,3,4-thiadiazol-2-ol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of heterocyclic compounds is paramount. This compound is a molecule of interest within medicinal and agrochemical chemistry, largely due to the versatile thiadiazole core.[1] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural elucidation.

It is important to note that this compound can exist in tautomeric forms, predominantly as its thione tautomer, 5-methyl-1,3,4-thiadiazole-2(3H)-thione, particularly in solvents like dimethylsulfoxide (DMSO).[1] This tautomerism influences the spectroscopic characteristics observed.

Molecular Structure and Properties

  • Molecular Formula: C₃H₄N₂OS[1]

  • Molecular Weight: 116.14 g/mol [1]

  • CAS Registry Number: 84352-65-8[1]

  • Appearance: White to light yellow powder or solid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy

The proton NMR spectrum is characterized by a signal from the methyl (CH₃) protons.

Assignment Chemical Shift (δ) in ppm Multiplicity Solvent
CH₃2.5 - 2.8[1]SingletVaries

¹³C-NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals. The chemical shifts can vary depending on the predominant tautomeric form.[1]

Assignment Chemical Shift (δ) in ppm (Thione Form) Solvent
CH₃~ 15 - 16[1]DMSO
C2 (C=S)~ 161[1]DMSO
C5 (C-CH₃)~ 167[1]DMSO
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum will show characteristic bands for C=N, C-H, and potentially O-H or N-H and C=S stretches, depending on the tautomeric form.

Vibrational Mode Frequency (cm⁻¹) (Thiadiazole Derivatives)
C-H (aromatic) stretch3062[3]
C-H (aliphatic) stretch2931[3]
C=N stretch1620[3]
C=C and C=N (cyclic) stretch1527, 1504[3]
Thiadiazole ring vibrations1396, 1273, 1064[3]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Technique Observation Value
High-Resolution Mass Spectrometry (HRMS)Confirms molecular formulaC₃H₄N₂OS
Calculated Molecular Weight116.14 g/mol [1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H-NMR Acquisition: The spectrum is typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired using a 30-45° pulse and a longer relaxation delay (2-5 seconds). A larger number of scans is usually required compared to ¹H-NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is employed.

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) Determine Connectivity synthesis->nmr structure Final Structure Confirmation ms->structure ir->structure nmr->structure

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This comprehensive approach, combining NMR, IR, and Mass Spectrometry, allows for the unambiguous structural determination of this compound, providing a solid foundation for further research and development in its various applications.

References

The Solubility Profile of 5-Methyl-1,3,4-thiadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in various research and development domains. Understanding the solubility of this compound is critical for its application in medicinal chemistry, agrochemical development, and material science, as it governs the formulation, delivery, and bioavailability of any potential product. This document compiles available quantitative and qualitative solubility data, details the experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For this compound, it's important to note its existence in a tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione (also known as 2-mercapto-5-methyl-1,3,4-thiadiazole). This thione form is reported to be predominant in certain solvents like dimethylsulfoxide (DMSO). The solubility is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.

Quantitative Solubility Data

Recent studies have provided quantitative data on the solubility of the tautomeric form, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), in various organic solvents at different temperatures. The following tables summarize the mole fraction solubility (x₁) of MMTD as determined by the gravimetric method.

Table 1: Solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Alcohols [1][2]

Temperature (K)Methanol (x₁)Ethanol (x₁)n-Propanol (x₁)i-Propanol (x₁)n-Butanol (x₁)i-Butanol (x₁)
283.150.01520.01630.01310.01180.01050.0098
288.150.01780.01910.01540.01390.01230.0115
293.150.02080.02230.01800.01630.01440.0134
298.150.02430.02600.02100.01900.01680.0157
303.150.02830.03030.02440.02210.01960.0183
308.150.03290.03520.02840.02570.02280.0213
313.150.03820.04080.03290.02980.02650.0248
318.150.04430.04730.03820.03460.03080.0288
323.150.05130.05480.04430.04010.03570.0334

Table 2: Solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Esters [1][2]

Temperature (K)Methyl Acetate (x₁)Ethyl Acetate (x₁)Propyl Acetate (x₁)Butyl Acetate (x₁)Amyl Acetate (x₁)Ethyl Formate (x₁)
283.150.02150.01980.01750.01580.01430.0129
288.150.02500.02300.02030.01830.01660.0150
293.150.02910.02680.02360.02130.01930.0174
298.150.03380.03120.02750.02480.02240.0202
303.150.03930.03630.03200.02880.02600.0235
308.150.04570.04220.03720.03350.03030.0273
313.150.05310.04900.04320.03890.03520.0317
318.150.06170.05690.05020.04520.04090.0368
323.150.07170.06610.05830.05250.04750.0428

Qualitative Solubility Information

In addition to the quantitative data, several sources provide qualitative solubility information for this compound or its thione tautomer:

  • Water: Generally reported as insoluble in water, although one source mentions solubility in hot water.[3][4] Another source provides a calculated Log10 of water solubility as -1.75 mol/L.[5] A specific value of 2 g/100 mL in H₂O has also been reported.[6]

  • Organic Solvents: Generally soluble in organic solvents.[4]

  • Chloroform: Soluble at a concentration of 10mg/mL, with the solution being clear to very slightly hazy and colorless.[4][7]

  • Ethanol: Soluble.[3]

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like this compound, based on the widely used gravimetric or shake-flask method.

Principle

An excess amount of the solid solute is added to a known amount of solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the solution is determined.

Apparatus and Reagents
  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with a heating plate

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Drying oven

  • Vials or flasks

  • This compound (solute)

  • Selected solvents of known purity

Procedure
  • Sample Preparation: An excess amount of this compound is added to a pre-weighed vial containing a known mass of the chosen solvent.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand for a period to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.

  • Quantification (Gravimetric Method): A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute). The mass of the remaining solid solute is then determined by weighing.

  • Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-72h separate Separate Solid and Liquid Phases equilibrate->separate Sedimentation & Filtration analyze Analyze Solute Concentration separate->analyze Gravimetric, Spectroscopic, etc. calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of a compound's solubility.

Conclusion

This technical guide has summarized the currently available solubility data for this compound, with a focus on its predominant tautomeric form, 2-mercapto-5-methyl-1,3,4-thiadiazole. The provided quantitative data in various organic solvents serves as a valuable resource for researchers in formulation development and process chemistry. The detailed experimental protocol and the workflow diagram offer a practical framework for conducting solubility studies. As with any chemical compound, it is recommended to verify solubility under specific experimental conditions, as minor impurities and variations in solvent grade can influence the results.

References

Tautomerism of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Form: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 5-Methyl-1,3,4-thiadiazol-2-ol and its corresponding thiol form, 5-Methyl-1,3,4-thiadiazole-2-thiol. This equilibrium is a critical consideration in the fields of medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence the compound's physicochemical properties, biological activity, and interaction with molecular targets. This document details the structural and energetic aspects of this tautomerism, provides experimental protocols for its characterization, and discusses its implications in a biological context.

Introduction to Thiol-Thione Tautomerism in 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When a hydroxyl or thiol group is present at the 2-position of the 1,3,4-thiadiazole ring, the potential for prototropic tautomerism arises. In the case of this compound, this manifests as an equilibrium between the 'ol' (or enol-like) form and the 'thione' (or keto-like) form, which is more accurately described as a thiol-thione equilibrium.

The thione form is generally considered to be the more stable tautomer in many heterocyclic systems, and this holds true for 2-mercapto-1,3,4-thiadiazoles. Computational and experimental studies have consistently shown that the thione tautomer of 5-Methyl-1,3,4-thiadiazole-2-thiol is the predominant species in both the solid state and in various solvents. The stability of the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable amide-like resonance stabilization.

Tautomeric Equilibrium and Structural Elucidation

The equilibrium between the thiol and thione tautomers is dynamic and can be influenced by factors such as solvent polarity, temperature, and pH.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Spectroscopic Characterization

The differentiation and quantification of the thiol and thione tautomers are primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy.

Table 1: Spectroscopic Data for the Tautomers of 5-Methyl-1,3,4-thiadiazole Derivatives

Spectroscopic MethodThiol Tautomer (Characteristic Signals)Thione Tautomer (Characteristic Signals)Reference
¹H NMR S-H proton signal (variable, ~3.5-5.5 ppm)N-H proton signal (~13-14 ppm in DMSO-d₆)[1][2]
¹³C NMR C-S carbon (~160-170 ppm)C=S carbon (~180-190 ppm)[1][2]
FTIR (cm⁻¹) C=N stretching (~1600-1650), S-H stretching (weak, ~2500-2600)C=S stretching (~1050-1250), N-H stretching (~3100-3300)[2]
UV-Vis (nm) π → π* transitions (<300 nm)n → π* transitions of C=S (~300-350 nm)[2]

Note: The exact chemical shifts and absorption bands can vary depending on the solvent and concentration.

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

A common and efficient method for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol involves the cyclization of a thiosemicarbazide derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylthiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: Add a dehydrating/cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid, dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Methyl-1,3,4-thiadiazole-2-thiol.

Synthesis_Workflow start Start: Acetylthiosemicarbazide dissolve Dissolve in Ethanol/Acetic Acid start->dissolve add_acid Add H₂SO₄ (conc.) dissolve->add_acid reflux Reflux for 2-4 hours add_acid->reflux workup Pour into ice-water reflux->workup filter Filter and wash with water workup->filter dry Dry the solid product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end_product End: Pure 5-Methyl-1,3,4-thiadiazole-2-thiol recrystallize->end_product

Caption: Workflow for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol.

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can be employed to determine the ratio of the two tautomers in solution.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the synthesized 5-Methyl-1,3,4-thiadiazole-2-thiol and a suitable internal standard (e.g., maleic acid) and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate the well-resolved signals corresponding to the N-H proton of the thione form and a characteristic proton of the thiol form (if observable and resolved). Also, integrate a signal from the internal standard.

  • Calculation: The molar ratio of the tautomers can be calculated by comparing the integral values, normalized to the number of protons each signal represents.

Biological Implications and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a range of biological activities, and their mechanism of action often involves interference with key cellular signaling pathways. While the specific pathways modulated by this compound/thiol are not extensively characterized, related compounds have been shown to act as inhibitors of various enzymes and to modulate pathways critical for cell survival and proliferation.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity. Their mechanisms often involve the inhibition of protein kinases within crucial signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently hyperactivated in cancer and regulate cell growth, proliferation, survival, and angiogenesis.[3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Thiadiazole 5-Methyl-1,3,4-thiadiazole Derivative Thiadiazole->PI3K Akt Akt Thiadiazole->Akt ERK ERK Thiadiazole->ERK PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

References

A Technical Guide to the Biological Activities of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological properties. Among its many derivatives, those of 5-Methyl-1,3,4-thiadiazol-2-ol have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways.

Antifungal Activity

Derivatives of 5-Methyl-1,3,4-thiadiazole have demonstrated notable efficacy against various fungal pathogens. The primary mechanism of action for some of these compounds involves the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and viability.

One prominent derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent antifungal agent against a range of Candida species, including azole-resistant strains, as well as various molds.[1][2] Its antifungal activity is attributed to the disruption of cell wall biogenesis.[1][2] This interference leads to an inability of the fungal cells to maintain their characteristic shape, resulting in the formation of giant, flocculating cells.[1][2] Furthermore, the compromised cell wall cannot withstand internal turgor pressure, leading to the leakage of protoplasmic content.[1][2]

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following table summarizes the MIC values for 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol against various fungal strains.

Fungal StrainMIC₁₀₀ (µg/mL)Reference
Candida species8 - 96[1][2]
Molds8 - 96[1][2]
Experimental Protocol: Antifungal Susceptibility Testing

Broth Microdilution Method:

This method is a standard for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a clear well.

Signaling Pathway: Fungal Cell Wall Disruption

The following diagram illustrates the proposed mechanism of fungal cell wall disruption by 5-Methyl-1,3,4-thiadiazole derivatives.

Fungal_Cell_Wall_Disruption Thiadiazole This compound Derivative CellWall Fungal Cell Wall (β-(1,3)-glucan, Chitin) Thiadiazole->CellWall Inhibits synthesis/ cross-linking Integrity Loss of Cell Wall Integrity CellWall->Integrity Lysis Cell Lysis Integrity->Lysis

Caption: Proposed mechanism of fungal cell wall disruption.

Anticancer Activity

Derivatives of 5-Methyl-1,3,4-thiadiazole have also emerged as promising candidates for anticancer drug development. These compounds have demonstrated cytotoxic effects against a variety of human tumor cell lines.

N-(5-methyl-[1][3][4]thiadiazol-2-yl)-propionamide, for instance, has shown inhibitory action against liver, leukemia, and breast cancer cell lines.[4] The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] Some derivatives have been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[3]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC₅₀ values for N-(5-methyl-[1][3][4]thiadiazol-2-yl)-propionamide against various cancer cell lines.

Cancer Cell LineIC₅₀ (µg/mL)Reference
HepG2 (Liver)9.4[4]
HL60 (Leukemia)In the range of 9.4–97.6[4]
MCF7 (Breast)97.6[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

The following diagram illustrates a simplified workflow of how 5-Methyl-1,3,4-thiadiazole derivatives may inhibit cancer cell proliferation through the modulation of key signaling pathways.

Anticancer_Pathway Thiadiazole This compound Derivative PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Thiadiazole->MAPK_ERK Inhibits Apoptosis Apoptosis Thiadiazole->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MAPK_ERK->Proliferation Promotes

Caption: Inhibition of cancer cell proliferation pathways.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new antifungal and anticancer therapies. Their mechanisms of action, targeting fundamental cellular processes in pathogens and cancer cells, make them attractive candidates for further investigation and optimization. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of these versatile molecules. Further studies are warranted to fully elucidate their structure-activity relationships and to explore their efficacy and safety in preclinical and clinical settings.

References

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with its favorable physicochemical properties, have made it a cornerstone in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its synthesis, key therapeutic applications, mechanisms of action, and structure-activity relationships.

Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the cyclization of thiosemicarbazides with various reagents.

Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol outlines a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, a common starting point for further functionalization.

Materials:

  • Substituted benzoic acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Water

  • 50% Sodium hydroxide solution

  • Ice

Procedure:

  • A mixture of the substituted benzoic acid (1.0 mmol) and phosphorus oxychloride (10 mL) is stirred at room temperature for 20 minutes.

  • Thiosemicarbazide (1.0 mmol) is added to the mixture.

  • The resulting mixture is heated at 80-90 °C for one hour with continuous stirring.

  • The reaction mixture is then cooled in an ice bath, and 40 mL of water is carefully added.

  • The resulting suspension is refluxed for 4 hours.

  • After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution while stirring.

  • The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.

A logical workflow for a typical synthesis and characterization process is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Substituted Benzoic Acid Thiosemicarbazide reagents Add POCl3 start->reagents heating Heat at 80-90°C reagents->heating hydrolysis Add Water and Reflux heating->hydrolysis basification Basify to pH 8 hydrolysis->basification filtration Filter and Wash basification->filtration product 2-Amino-5-aryl-1,3,4-thiadiazole filtration->product ftir FT-IR product->ftir Confirm functional groups nmr ¹H & ¹³C NMR product->nmr Elucidate structure ms Mass Spectrometry product->ms Determine molecular weight elemental Elemental Analysis product->elemental Confirm elemental composition

Figure 1: General workflow for the synthesis and characterization of 2-amino-5-aryl-1,3,4-thiadiazoles.

Therapeutic Applications and Biological Activities

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The most prominent of these are anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3] Their ability to interfere with DNA replication, owing to their bioisosteric relationship with pyrimidine, is a key factor in their pharmacological properties.[4][5]

Mechanisms of Anticancer Action:

  • Tyrosine Kinase Inhibition: A primary mechanism of action for many anticancer 1,3,4-thiadiazole derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival.[6]

    • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target. Overexpression of EGFR is common in various cancers. 1,3,4-thiadiazole derivatives have been designed to competitively bind to the ATP-binding site of EGFR, thereby inhibiting its activity and disrupting downstream signaling pathways.[7][8]

    • Abl Kinase Inhibition: Substituted 1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, an important target in the treatment of chronic myeloid leukemia (CML).[9]

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly and leading to the disruption of essential cellular functions like mitosis, ultimately inducing cell cycle arrest and apoptosis.[6]

  • Other Mechanisms: Other reported mechanisms include inhibition of carbonic anhydrase, histone deacetylases (HDACs), and topoisomerase II.[6][10]

The signaling pathway below illustrates the role of 1,3,4-thiadiazole derivatives as EGFR inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 2: Simplified signaling pathway of EGFR inhibition by 1,3,4-thiadiazole derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8a A549 (Lung)1.62[4]
MDA-MB-231 (Breast)2.54[4]
T47D (Breast)3.17[4]
MCF-7 (Breast)4.61[4]
HeLa (Cervical)2.89[4]
HCT116 (Colon)3.75[4]
HepG2 (Liver)4.21[4]
22d MCF-7 (Breast)1.52[4]
HCT-116 (Colon)10.3[4]
32a HePG-2 (Liver)3.31[4]
32d MCF-7 (Breast)9.31[4]
ST10 MCF-7 (Breast)49.6[11][12]
MDA-MB-231 (Breast)53.4[11][12]
2g LoVo (Colon)2.44[10]
MCF-7 (Breast)23.29[10]
9a MCF-7 (Breast)3.31[7]
6g A549 (Lung)1.537[13]
20b MCF-7 (Breast)0.05[14]
HepG2 (Liver)0.14[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1,3,4-Thiadiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Mechanisms of Antimicrobial Action: The exact mechanisms of antimicrobial action are varied and can depend on the specific derivative. However, some proposed mechanisms include:

  • Inhibition of essential enzymes in microbial metabolic pathways.

  • Disruption of cell wall synthesis.

  • Interference with nucleic acid and protein synthesis.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
9b Aspergillus fumigatus0.9[17]
Geotrichum candidum0.08[17]
Staphylococcus aureus1.95[17]
4c Bacillus subtilis0.12[17]
9a Bacillus subtilis0.12[17]
8a Staphylococcus aureus20-28[18]
Bacillus subtilis20-28[18]
Escherichia coli24-40[18]
Pseudomonas aeruginosa24-40[18]
8d Aspergillus niger32-42[18]
Candida albicans32-42[18]
8e Aspergillus niger32-42[18]
Candida albicans32-42[18]
8j Pseudomonas aeruginosa12.5[15]
8a (unsubstituted) Pseudomonas aeruginosa12.5[15]
26 Staphylococcus aureus8-31.25[18]
Streptococcus pneumoniae8-31.25[18]
Bacillus subtilis8-31.25[18]
Escherichia coli8-31.25[18]
Pseudomonas aeruginosa8-31.25[18]
Klebsiella pneumoniae8-31.25[18]
Aspergillus fumigatus8-31.25[18]
Candida albicans8-31.25[18]
Geotrichum candidum8-31.25[18]
37 Bacillus subtilis1000[15]
38 Bacillus subtilis1000[15]
Escherichia coli1000[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the 1,3,4-thiadiazole derivatives in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well containing the compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[19][20]

Mechanisms of Anti-inflammatory Action: The primary mechanism of action for many anti-inflammatory 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain.[21] Some derivatives have shown selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The logical relationship for the development and evaluation of anti-inflammatory 1,3,4-thiadiazole derivatives is shown below.

cluster_design Drug Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome design Design of 1,3,4-Thiadiazole Derivatives synthesis Chemical Synthesis design->synthesis in_vivo In Vivo Anti-inflammatory Assay (e.g., Carrageenan- induced paw edema) synthesis->in_vivo analgesic Analgesic Assay (e.g., Acetic acid writhing test) synthesis->analgesic cox COX-1/COX-2 Inhibition Assay in_vivo->cox Mechanism lead Lead Compound Identification in_vivo->lead Potent & Safe analgesic->lead docking Molecular Docking cox->docking Rationalize

Figure 3: Logical workflow for the development of anti-inflammatory 1,3,4-thiadiazole derivatives.

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the in vivo anti-inflammatory activity of representative 1,3,4-thiadiazole derivatives.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
5c Carrageenan-induced rat paw edema10 mg/kg> Diclofenac[21]
6f Carrageenan-induced paw edema100 mg/kg44[22]
Indomethacin (Standard) Carrageenan-induced paw edema10 mg/kg56[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • 1,3,4-Thiadiazole derivatives

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. While specific SARs vary for each therapeutic target, some general trends have been observed:

  • Anticancer Activity:

    • The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core often enhances anticancer activity.[10]

    • The type and position of substituents on this aromatic ring, as well as the nature of the substituent at the 2-amino group, significantly influence the potency.[10]

    • For EGFR inhibitors, specific substitutions that mimic the binding of ATP in the kinase domain are crucial.

  • Antimicrobial Activity:

    • The introduction of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring at the 5-position can increase antibacterial activity, particularly against Gram-positive bacteria.[18]

    • Oxygenated substituents on the phenyl ring may impart greater antifungal activity.[18]

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities associated with its derivatives make it an attractive starting point for the development of new drugs. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in more advanced preclinical and clinical studies. The information presented in this guide provides a solid foundation for researchers and professionals involved in this exciting field of drug discovery.

References

An In-depth Technical Guide to 5-Methyl-1,3,4-thiadiazol-2-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 5-Methyl-1,3,4-thiadiazol-2-ol. Predominantly existing in its thione tautomeric form, 5-methyl-1,3,4-thiadiazole-2-thiol, this heterocyclic compound has been a subject of interest due to the versatile biological activities exhibited by the broader 1,3,4-thiadiazole class of molecules. This document details the historical context of its synthesis, experimental protocols for its preparation, a compilation of its physicochemical properties, and a discussion of its tautomerism. While a specific, direct discovery of this compound is not pinpointed to a single seminal publication, its emergence is intrinsically linked to the pioneering work on the synthesis of the 1,3,4-thiadiazole ring system.

Introduction and Historical Context

The journey of 1,3,4-thiadiazole derivatives has a rich history, with the first mention of a thiadiazole compound dating back to 1882. The development of synthetic methodologies for this heterocyclic ring system in the early 20th century paved the way for the creation of a vast array of derivatives, including this compound.

A significant advancement in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles came from the work of P.C. Guha, who developed a useful preparative method for 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide. This method, involving the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, laid the groundwork for the synthesis of many related structures. The synthesis of this compound, or more accurately its thiol tautomer, follows similar principles, typically involving the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal and agrochemical chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] This broad spectrum of activity is attributed to the unique physicochemical properties imparted by the sulfur and nitrogen atoms within the heterocyclic ring.[1]

Tautomerism: The Predominance of the Thione Form

It is crucial to understand that this compound exists in tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione (also named 5-methyl-1,3,4-thiadiazole-2-thiol). Spectroscopic studies, including ¹³C-NMR in solvents like dimethylsulfoxide (DMSO), indicate that the compound predominantly exists in the thione tautomeric form.[1] This is a key consideration for its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium between the -ol and thione forms.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-1,3,4-thiadiazole-2-thiol is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₄N₂S₂[2][3]
Molecular Weight 132.21 g/mol [4]
CAS Number 29490-19-5[4]
Appearance White to light yellow crystalline powder[3]
Melting Point 184.0 to 188.0 °C[5]
pKa 6.49 ± 0.25[6]
Solubility Soluble in chloroform (10mg/mL)[6]

Experimental Protocols

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol can be achieved through several routes, with the cyclization of thiosemicarbazide derivatives being a common and effective method. Below is a detailed experimental protocol based on established synthetic methodologies.

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol from Acethydrazide

This method involves the reaction of acethydrazide with carbon disulfide in the presence of a base, followed by cyclization.

Materials:

  • Ethyl acetate

  • Hydrazine hydrate

  • Methanol

  • Liquid ammonia

  • Carbon disulfide

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Acethydrazide Solution: In a reaction vessel, ethyl acetate is reacted with hydrazine hydrate. The temperature is raised to 104-110 °C to facilitate the hydrazinolysis reaction, yielding an acethydrazide solution. No additional solvent is required for this step.[7]

  • Addition Reaction: The acethydrazide solution is cooled. Carbon disulfide is added to the solution, followed by the addition of a methanol solution of liquid ammonia. The reaction temperature is maintained between 26-32 °C.[7]

  • Cyclization: The intermediate formed in the addition reaction undergoes cyclization to form the 1,3,4-thiadiazole ring.

  • Purification: The crude product is purified through conventional methods, such as recrystallization, and then dried under vacuum to yield the final product.[7]

SynthesisWorkflow cluster_hydrazinolysis Step 1: Hydrazinolysis cluster_addition Step 2: Addition Reaction cluster_cyclization Step 3: Cyclization & Purification ethyl_acetate Ethyl Acetate acethydrazide Acethydrazide Solution ethyl_acetate->acethydrazide hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->acethydrazide intermediate Reaction Intermediate acethydrazide->intermediate cs2 Carbon Disulfide cs2->intermediate ammonia Liquid Ammonia in Methanol ammonia->intermediate cyclization Cyclization intermediate->cyclization purification Purification cyclization->purification final_product 5-Methyl-1,3,4-thiadiazole-2-thiol purification->final_product

Caption: Experimental workflow for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol.

Spectroscopic Data

The structural characterization of 5-Methyl-1,3,4-thiadiazole-2-thiol is confirmed through various spectroscopic techniques.

  • ¹H-NMR: The proton NMR spectrum is expected to show a characteristic sharp singlet for the methyl (CH₃) protons.

  • ¹³C-NMR: The carbon NMR spectrum will display three distinct signals: one for the methyl carbon and two for the carbons within the thiadiazole ring (C2 and C5). The ring carbons appear downfield due to the influence of the heteroatoms.[1]

  • FT-IR: Key vibrational frequencies include C=N stretching of the thiadiazole ring and C=S stretching of the thione group.[1]

Potential Applications and Future Directions

While this compound itself is not a widely used end-product, its tautomer, 5-Methyl-1,3,4-thiadiazole-2-thiol, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][8] The functionalizable thiol group allows for the introduction of diverse substituents, leading to the development of novel compounds with potential therapeutic applications.

The broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for:

  • Antimicrobial Activity: Many derivatives exhibit potent activity against a range of bacteria and fungi. The proposed mechanism of action often involves the modulation of enzyme function or disruption of key biochemical pathways in pathogens.[9][10]

  • Anticancer Activity: Some thiadiazole-containing compounds have shown promising anticancer properties.[11]

  • Agrochemicals: The thiadiazole scaffold is also present in some pesticides and herbicides.

Future research will likely continue to leverage the synthetic accessibility and favorable biological profile of the 5-methyl-1,3,4-thiadiazole core to design and develop new therapeutic agents and agrochemicals with improved efficacy and safety profiles.

GeneralMechanism Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme Bacterial Enzyme (e.g., DNA gyrase, DHFR) Thiadiazole->Enzyme Inhibition Pathway Essential Biochemical Pathway (e.g., DNA replication, folate synthesis) Thiadiazole->Pathway Disruption CellDeath Bacterial Cell Death

Caption: Generalized mechanism of antibacterial action for 1,3,4-thiadiazole derivatives.

References

Methodological & Application

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key pharmacophore present in numerous compounds exhibiting a wide range of biological activities. It is important to note that this compound exists in tautomeric equilibrium with its thione form, 5-Methyl-1,3,4-thiadiazole-2(3H)-thione. The synthetic protocol outlined below yields the thione tautomer, which is the more stable form.

Physicochemical and Spectral Data

A summary of the key quantitative data for the synthesized compound, 5-Methyl-1,3,4-thiadiazole-2-thiol, is presented in the table below.

PropertyValueReference
Molecular FormulaC₃H₄N₂S₂[1]
Molecular Weight132.21 g/mol [1]
AppearanceWhite to light yellow powder/crystal[2]
Melting Point182-189 °C[2]
¹H NMR (DMSO-d₆)
δ (ppm)MultiplicityAssignment
~2.4s-CH₃
~14.2br s-SH/-NH
FTIR (KBr, cm⁻¹)Assignment
~3100-2800BroadN-H stretch (thione)
~2600-2550WeakS-H stretch (thiol)
~1500-1600StrongC=N stretch
~1300-1400StrongC=S stretch (thione)

Experimental Protocols

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol is achieved in a two-step process. The first step involves the preparation of the key intermediate, acethydrazide, from ethyl acetate and hydrazine hydrate. The second step is the cyclization of acethydrazide with carbon disulfide in the presence of a base to form the final product.

Step 1: Synthesis of Acethydrazide

This protocol is adapted from established methods for the preparation of acyl hydrazides.

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (80-85% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetate (1.0 mol).

  • Slowly add hydrazine hydrate (1.2 mol) to the ethyl acetate with continuous stirring.

  • Add a minimal amount of ethanol to ensure homogeneity of the reaction mixture.

  • Gently reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath to induce crystallization of the acethydrazide.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the acethydrazide product under vacuum. The expected yield is typically high.

Step 2: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

This protocol outlines the cyclization of acethydrazide to form the target 1,3,4-thiadiazole derivative.[3]

Materials:

  • Acethydrazide (from Step 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve acethydrazide (0.1 mol) in absolute ethanol (100 mL).

  • In a separate beaker, prepare a solution of potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).

  • Cool the acethydrazide solution in an ice bath and slowly add the ethanolic potassium hydroxide solution with continuous stirring.

  • To this cooled mixture, add carbon disulfide (0.12 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Gently reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.

  • After reflux, cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of cold water.

  • Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is acidic.

  • A precipitate of 5-Methyl-1,3,4-thiadiazole-2-thiol will form.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the product under vacuum. The product can be further purified by recrystallization from ethanol.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 5-Methyl-1,3,4-thiadiazole-2-thiol.

Synthesis_Workflow A Ethyl Acetate + Hydrazine Hydrate B Acethydrazide A->B Step 1: Hydrazinolysis (Reflux in Ethanol) p1 B->p1 C Carbon Disulfide + KOH C->p1 D 5-Methyl-1,3,4-thiadiazole-2-thiol p1->D Step 2: Cyclization (Reflux in Ethanol)

Caption: Two-step synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile and flammable reagents like carbon disulfide and ethanol.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Carbon disulfide is highly flammable and toxic. Avoid ignition sources.

  • Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with care.

References

Application Notes and Protocols: 5-Methyl-1,3,4-thiadiazol-2-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound that serves as a valuable and versatile building block in the field of organic and medicinal chemistry. It exists in tautomeric equilibrium with its thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol.[1] This thiol tautomer is particularly useful as a nucleophile, enabling a wide range of chemical modifications, especially at the 2-position of the thiadiazole ring.[1] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its thiol tautomer in the synthesis of various derivatives.

Key Applications

The reactivity of the thiol group in 5-methyl-1,3,4-thiadiazole-2-thiol allows for its incorporation into larger molecules through various reactions, including S-alkylation, formation of Schiff bases (from the corresponding 2-amino derivative), and synthesis of sulfonamides. These reactions are instrumental in the development of novel therapeutic agents and functional materials.

Synthesis of S-Alkyl Derivatives as Intermediates

The sulfur atom of the thiol tautomer can be readily alkylated to form thioether derivatives. These derivatives are important intermediates for the synthesis of more complex molecules, including bioactive compounds and ligands for metal complexes. A common application is the reaction with dihaloalkanes to produce either mono-substituted 2-(ω-haloalkylthio)thiadiazoles or symmetrical bis-thiadiazoles, depending on the reaction conditions.

Synthesis of Schiff Bases with Potential Antimicrobial Activity

While not a direct reaction of the title compound, a closely related and crucial application involves the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, which can then be used to form Schiff bases. These imine-containing compounds are widely investigated for their antimicrobial and anticancer activities. The synthesis of the 2-amino precursor is a key step in accessing these derivatives.

Building Block for Bioactive Molecules

The 1,3,4-thiadiazole ring is a bioisostere for other heterocyclic rings and can interact with various biological targets.[1] Derivatives have been explored as inhibitors of enzymes such as protein kinases (e.g., Abl, EGFR, HER-2), which are crucial in cancer signaling pathways.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-((4-Chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole

This protocol details the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with an alkyl halide to generate a thioether derivative.

Workflow Diagram:

G start Start dissolve Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol and base in solvent start->dissolve add_halide Add 4-chlorobenzyl chloride dissolve->add_halide reflux Reflux the mixture add_halide->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by chromatography dry_concentrate->purify characterize Characterize the product purify->characterize end End characterize->end

Caption: General workflow for the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol.

Materials:

  • 5-Methyl-1,3,4-thiadiazole-2-thiol

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Results: The reaction should yield the S-alkylated product as a solid. Characterization data for a similar compound, 5-((4-chlorobenzyl) thio)-N-phenyl-1,3,4-thiadiazol-2-amine, is available for reference.

Protocol 2: Synthesis of a Schiff Base from a 2-Amino-1,3,4-thiadiazole Derivative

This protocol describes the synthesis of a Schiff base from a 2-amino-1,3,4-thiadiazole derivative and an aromatic aldehyde. This is a common method to generate compounds with potential biological activity.

Materials:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole)

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve an equimolar amount of the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq) and the aromatic aldehyde (1.0 eq) in methanol or absolute ethanol in a round-bottomed flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 4-10 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Quantitative Data Presentation

The following tables summarize representative data for compounds synthesized using 5-methyl-1,3,4-thiadiazole-2-thiol and its derivatives.

Table 1: Synthesis of 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazoles

Compound IDHalogenAlkyl Chain Length (n)Yield (%)Melting Point (°C)
2b Cl1oiln/a
3a Br27534.1–34.4
4b Cl368oil

Table 2: Spectroscopic Data for Selected Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2b 2.79 (s, 3H, CH₃), 5.25 (s, 2H, CH₂)15.8 (CH₃), 47.3 (CH₂), 161.3 (C₂), 166.9 (C₅)
3a 2.74 (s, 3H, CH₃), 3.72 (m, 2H, CH₂-S), 3.74 (m, 2H, CH₂-Br)15.7 (CH₃), 29.7 (CH₂-Br), 35.2 (CH₂-S), 163.7 (C₂), 165.5 (C₅)
4b 2.29 (m, 2H, C-CH₂-C), 2.73 (s, 3H, CH₃), 3.45 (t, 2H, CH₂-S), 3.69 (t, 2H, CH₂-Cl)15.6 (CH₃), 30.9 (CH₂-S), 31.7 (C-CH₂-C), 43.1 (CH₂-Cl), 164.8 (C₂), 165.1 (C₅)

Signaling Pathway Inhibition

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. For example, certain derivatives have shown inhibitory activity against the Bcr-Abl tyrosine kinase, which is a key driver in chronic myelogenous leukemia. The diagram below illustrates a simplified representation of a tyrosine kinase signaling pathway and the point of inhibition by a thiadiazole-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription BcrAbl Bcr-Abl (Oncogenic Kinase) STAT STAT BcrAbl->STAT STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Thiadiazole Derivative Inhibitor->RTK Inhibits Inhibitor->BcrAbl Inhibits

Caption: Inhibition of oncogenic signaling pathways by 1,3,4-thiadiazole derivatives.

This diagram shows how a 1,3,4-thiadiazole derivative can act as an inhibitor of receptor tyrosine kinases (like EGFR) at the cell surface or intracellular oncogenic kinases (like Bcr-Abl). By blocking the activity of these kinases, the downstream signaling cascade that leads to gene transcription and ultimately to cell proliferation and survival is halted. This mechanism is a cornerstone of targeted cancer therapy.

References

Application Notes and Protocols: Derivatization of 5-Methyl-1,3,4-thiadiazol-2-ol for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including potent antimicrobial properties. This document provides detailed application notes and protocols for the derivatization of 5-Methyl-1,3,4-thiadiazol-2-ol and the subsequent antimicrobial screening of the synthesized compounds. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. The protocols cover key synthetic methodologies and standardized antimicrobial susceptibility testing.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a privileged heterocyclic motif that has been extensively explored for its broad spectrum of biological activities. Derivatives of this scaffold have demonstrated significant potential as antibacterial and antifungal agents. The unique electronic and structural features of the 1,3,4-thiadiazole ring, particularly its ability to act as a bioisostere of other five-membered heterocycles, contribute to its pharmacological versatility.

This compound exists in a tautomeric equilibrium with its thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. This thiol group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. This document outlines the synthesis of several classes of derivatives, including S-alkylation products, Mannich bases, and Schiff bases, and provides protocols for evaluating their in vitro antimicrobial activity.

Data Presentation

The following tables summarize the antimicrobial activity of various 1,3,4-thiadiazole derivatives, showcasing the potential of this scaffold. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiadiazole-Thiol 5-Methyl-1,3,4-thiadiazole-2-thiol>125>125>125>125[1]
S-Substituted 2-((4-chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole62.5125250>250Adapted from[2]
Mannich Base 5-((4-nitrophenylamino)methyl)-5-methyl-1,3,4-thiadiazole-2-thione31.2562.5125250Adapted from[3]
Schiff Base (E)-4-(((5-methyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol12.531.2562.5125Adapted from[4]
Reference Drug Ciprofloxacin10.50.251-

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeCandida albicansAspergillus nigerReference
Thiadiazole-Thiol 5-Methyl-1,3,4-thiadiazole-2-thiol>125>125[1]
S-Substituted 2-((2,4-difluorobenzyl)thio)-5-methyl-1,3,4-thiadiazole1031.25Adapted from[2]
Mannich Base 5-((4-morpholinomethyl)-5-methyl-1,3,4-thiadiazole-2-thione15.6362.5Adapted from[3]
Schiff Base (E)-N-((5-(methylthio)-1,3,4-thiadiazol-2-yl)imino)methyl)benzenamine32>64Adapted from[4]
Reference Drug Fluconazole816-

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

A mixture of thiosemicarbazide (0.03 mol), acetic acid (0.03 mol), and hydrochloric acid (0.075 mol) is refluxed for 3 hours. After cooling, the reaction mixture is neutralized to pH 7 with an aqueous solution of sodium hydroxide. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazol-2-amine.[1]

Protocol 1: Synthesis of S-Substituted Derivatives of 5-Methyl-1,3,4-thiadiazole-2-thiol
  • Dissolution: Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add an equimolar amount of a base (e.g., potassium carbonate or triethylamine) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylation/Acylation: Add the desired alkylating or acylating agent (e.g., substituted benzyl halide, alkyl halide) (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux for a period of 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure S-substituted derivative.

Protocol 2: Synthesis of Mannich Bases of 5-Methyl-1,3,4-thiadiazole-2-thiol
  • Mixture Preparation: In a round-bottom flask, place 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol), formaldehyde (1.2 mmol, 37% aqueous solution), and the desired primary or secondary amine (1 mmol) in ethanol.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent to afford the pure Mannich base.

Protocol 3: Antimicrobial Screening - Broth Microdilution Method for MIC Determination
  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds with the broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow start This compound (Thiol Tautomer) derivatization Derivatization Reactions (S-Alkylation, Mannich Base, etc.) start->derivatization derivatives Synthesized Derivatives derivatization->derivatives purification Purification & Characterization (Recrystallization, NMR, IR, MS) derivatives->purification screening Antimicrobial Screening (Broth Microdilution) purification->screening data MIC Data Analysis screening->data conclusion Structure-Activity Relationship (SAR) Analysis data->conclusion

Caption: Experimental workflow for derivatization and antimicrobial screening.

antimicrobial_mechanism cluster_fungal_cell Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation thiadiazole Thiadiazole Derivative thiadiazole->lanosterol Inhibition

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

References

Application Notes and Protocols: 5-Methyl-1,3,4-thiadiazol-2-ol in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-1,3,4-thiadiazol-2-ol is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of novel heterocycles. This compound exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2-thiol. The thiol tautomer is particularly reactive and is frequently utilized as a nucleophile in various synthetic transformations. The 1,3,4-thiadiazole core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its thiol tautomer in the synthesis of new heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

The functionalization of 5-methyl-1,3,4-thiadiazole-2-thiol, primarily through S-alkylation, provides a straightforward route to introduce diverse substituents, enabling the exploration of structure-activity relationships. Furthermore, the thiadiazole ring can be incorporated into more complex fused heterocyclic systems, leading to the generation of novel molecular scaffolds with potential therapeutic applications.

Application 1: Synthesis of S-Substituted 5-Methyl-1,3,4-thiadiazole Derivatives

A primary application of 5-methyl-1,3,4-thiadiazole-2-thiol is its use as a nucleophile in S-alkylation reactions. This allows for the facile introduction of various alkyl and aryl groups, leading to a library of derivatives with diverse physicochemical properties.

Experimental Protocol: General Procedure for S-Alkylation
  • To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as ethanol, DMF, or acetone, is added a base (1.0-1.2 eq), for instance, potassium hydroxide, sodium ethoxide, or triethylamine.

  • The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the thiolate salt.

  • The desired alkylating agent (e.g., an alkyl halide) (1.0-1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired S-substituted derivative.

Quantitative Data
EntryAlkylating AgentProductYield (%)Reference
12-Bromo-1-(4-chlorophenyl)ethanone1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanoneNot Specified[1]
2α,ω-Dibromoalkanes2-(ω-Bromoalkylthio)-5-methyl-1,3,4-thiadiazolesVariable[2]
3α,ω-Dichloroalkanes2-(ω-Chloroalkylthio)-5-methyl-1,3,4-thiadiazolesVariable[2]

Logical Relationship: S-Alkylation of 5-Methyl-1,3,4-thiadiazole-2-thiol

S_Alkylation start 5-Methyl-1,3,4-thiadiazole-2-thiol reagents Base (e.g., KOH) Alkylating Agent (R-X) start->reagents Reaction product S-Substituted-5-methyl-1,3,4-thiadiazole reagents->product

Caption: General workflow for the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol.

Application 2: Synthesis of Thiazole-Thiadiazole Hybrids

The combination of different heterocyclic rings within a single molecule is a common strategy in drug design to explore new chemical space and biological activities. 5-Methyl-1,3,4-thiadiazole-2-thiol can be used to synthesize hybrid molecules containing both a thiadiazole and a thiazole ring.

Experimental Protocol: Synthesis of 5-Methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole[3]
  • A solution of 5-methyl-1,3,4-thiadiazole-2-thiol (0.01 mol) and 2-bromothiazole (0.01 mol) in 10 ml of DMF is prepared.[3]

  • Cesium carbonate (0.01 mol) is added to the solution as a base.[3]

  • The reaction mixture is stirred for 5 hours at 140°C (413 K).[3]

  • After cooling, the DMF is removed using a rotary evaporator.[3]

  • The resulting residue is dissolved in a mixture of dichloromethane (DCM) and methanol (MeOH) and purified by flash column chromatography.[3]

  • The purified product is recrystallized to obtain crystals suitable for X-ray diffraction.[3]

Quantitative Data
Starting Material 1Starting Material 2ProductYield (%)Melting Point (°C)Reference
5-Methyl-1,3,4-thiadiazole-2-thiol2-Bromothiazole5-Methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole6054[3]

Signaling Pathway: Synthesis of a Thiazole-Thiadiazole Hybrid

Thiazole_Synthesis thiadiazole 5-Methyl-1,3,4-thiadiazole-2-thiol reagents Cs₂CO₃, DMF 140°C, 5h thiadiazole->reagents thiazole 2-Bromothiazole thiazole->reagents product 5-Methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole reagents->product

Caption: Reaction scheme for the synthesis of a thiazole-thiadiazole hybrid molecule.

Application 3: Synthesis of Fused[3][4][5]Thiadiazolo[3,2-a]pyrimidines

Fused heterocyclic systems are of great importance in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding to biological targets. While the direct use of this compound for this purpose is not widely reported, a plausible synthetic route can be proposed based on the reactivity of the closely related 5-amino-1,3,4-thiadiazole-2-thiol.

Proposed Experimental Protocol: Three-Component Reaction for Fused Pyrimidines

This protocol is adapted from a known procedure for a similar starting material.[4]

  • In a round-bottom flask, an equimolar mixture of 5-methyl-1,3,4-thiadiazole-2-thiol, an aromatic aldehyde, and Meldrum's acid is taken in dry ethanol.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is stirred at room temperature or gentle heating, and the progress is monitored by TLC.

  • The reaction is expected to proceed via an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the thiadiazole thiol and subsequent intramolecular cyclization and dehydration to yield the fused pyrimidine system.

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the[3][5][6]thiadiazolo[3,2-a]pyrimidine derivative.

Quantitative Data (Hypothetical)
Aldehyde (Ar-CHO)Expected ProductPredicted Yield (%)
Benzaldehyde7-Methyl-5-phenyl-5H-[3][5][6]thiadiazolo[3,2-a]pyrimidin-6(7H)-oneModerate to Good
4-Chlorobenzaldehyde5-(4-Chlorophenyl)-7-methyl-5H-[3][5][6]thiadiazolo[3,2-a]pyrimidin-6(7H)-oneModerate to Good
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)-7-methyl-5H-[3][5][6]thiadiazolo[3,2-a]pyrimidin-6(7H)-oneModerate to Good

Experimental Workflow: Proposed Synthesis of Fused Pyrimidines

Fused_Pyrimidine_Synthesis cluster_start Starting Materials thiadiazole 5-Methyl-1,3,4-thiadiazole-2-thiol reaction_step Three-Component Reaction (Dry Ethanol, Acetic Acid catalyst) thiadiazole->reaction_step aldehyde Aromatic Aldehyde aldehyde->reaction_step meldrums_acid Meldrum's Acid meldrums_acid->reaction_step intermediate Knoevenagel Adduct & Michael Addition Intermediate reaction_step->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product [1,3,4]Thiadiazolo[3,2-a]pyrimidine Derivative cyclization->product

Caption: Proposed workflow for the three-component synthesis of fused pyrimidines.

This compound, primarily through its more reactive thiol tautomer, is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The straightforward functionalization via S-alkylation and its potential for participation in multicomponent reactions to form fused heterocyclic systems make it an attractive scaffold for medicinal chemistry and drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in developing new chemical entities with potential therapeutic applications. Further investigation into its cycloaddition reactions and the synthesis of other fused systems is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: 5-Methyl-1,3,4-thiadiazol-2-ol as a Precursor for Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Methyl-1,3,4-thiadiazol-2-ol and its tautomeric form, 5-methyl-1,3,4-thiadiazole-2-thiol, as a versatile precursor for the synthesis of a variety of agriculturally significant chemicals. The inherent reactivity of the thiadiazole ring system, coupled with the functional groups of this precursor, allows for the development of potent fungicides, herbicides, and insecticides.

Overview of Synthetic Pathways

This compound serves as a key building block for a range of agrochemicals. The primary synthetic strategies involve the functionalization at the thiol group of its tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol. This thiol group acts as a potent nucleophile, readily reacting with various electrophiles to introduce diverse functionalities and modulate the biological activity of the resulting compounds.

A general workflow for the synthesis of agricultural chemicals from this precursor is outlined below.

synthesis_workflow precursor 5-Methyl-1,3,4-thiadiazole-2-thiol intermediate Reaction with Electrophiles (e.g., alkyl halides, acyl chlorides) precursor->intermediate Nucleophilic Substitution derivatives Substituted 1,3,4-Thiadiazole Derivatives intermediate->derivatives Formation of C-S bond agrochemicals Active Agrochemicals (Fungicides, Herbicides, Insecticides) derivatives->agrochemicals Biological Activity Screening fungicide_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14-α-sterol demethylase (CYP51) lanosterol->demethylase Conversion ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation fungicide Thiadiazole Fungicide fungicide->demethylase Inhibition herbicide_pathway light Light Energy psii Photosystem II (PSII) light->psii d1_protein D1 Protein psii->d1_protein contains pq Plastoquinone (PQ) d1_protein->pq binds to etc Electron Transport Chain pq->etc transfers e⁻ to atp_nadph ATP & NADPH Production etc->atp_nadph herbicide Thiadiazole Herbicide herbicide->d1_protein Binds and blocks PQ insecticide_workflow precursor 5-Methyl-1,3,4-thiadiazole-2-thiol synthesis Multi-step Synthesis precursor->synthesis derivative Insecticidal Thiadiazole Derivative synthesis->derivative application Application to Insect derivative->application toxicity Contact/Stomach Toxicity application->toxicity igr Insect Growth Regulation application->igr rnai RNA Interference application->rnai death Insect Death toxicity->death igr->death rnai->death

Application Notes and Protocols for Studying the Biological Activity of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the experimental investigation of the biological activities of thiadiazole compounds, a versatile class of heterocyclic molecules known for their broad pharmacological potential.[1][2] The protocols outlined below cover key assays for evaluating anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiadiazole derivatives have emerged as a promising scaffold in cancer research, exhibiting a range of antitumor activities.[1][3] These compounds can interfere with multiple cellular processes critical for cancer progression, including cell proliferation, survival, and metastasis.[4] Many thiadiazole-based agents exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[4][5][6] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[4][7]

Key Experimental Protocols

1.1.1 Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • Thiadiazole compounds

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10] Incubate for another 24 to 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT stock solution to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8][11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

1.1.2 Protocol 2: Detection of Apoptosis by Western Blotting

Western blotting is a powerful technique to detect the activation of apoptotic pathways by measuring the levels of key apoptosis-related proteins.[12] The cleavage of caspases (e.g., Caspase-3) and their substrates, such as PARP, are hallmark indicators of apoptosis.[13]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved-Caspase-3) overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Capture the chemiluminescent signal using an imaging system. The appearance of cleaved Caspase-3 and cleaved PARP fragments indicates apoptosis activation.[13][14]

Data Presentation

Table 1: Cytotoxic Activity of Thiadiazole Compounds against Human Cancer Cell Lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Thiadiazole A 2.441.621.06
Thiadiazole B 23.292.530.82
Thiadiazole C >10085.601.25
Doxorubicin 1.940.850.72

Data are hypothetical and for illustrative purposes. IC50 values represent the mean of three independent experiments.[10][15][16]

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Thiadiazole Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate Viability & IC50 read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_Pathway Thiadiazole Thiadiazole Compound Procaspase3 Pro-caspase-3 (Inactive) Thiadiazole->Procaspase3 Induces cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Simplified signaling pathway of thiadiazole-induced apoptosis.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their significant antimicrobial properties, demonstrating activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19]

Key Experimental Protocol

2.1.1 Protocol 3: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds.[20][21] The principle involves the diffusion of the antimicrobial agent from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[22][23]

Materials:

  • Thiadiazole compounds

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole)

  • Solvent (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium (MHA or SDA) and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[20][23]

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the thiadiazole compound solution (at a known concentration) into each well.[22] Also, prepare wells for a positive control (standard antibiotic/antifungal) and a negative control (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

Data Presentation

Table 2: Antimicrobial Activity of Thiadiazole Compounds by Agar Well Diffusion.

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Thiadiazole D 181516
Thiadiazole E 221920
Thiadiazole F 12911
Ciprofloxacin 2523N/A
Ketoconazole N/AN/A24
DMSO (Control) 000

Data are hypothetical and for illustrative purposes. Values represent the mean diameter of the inhibition zone.[24]

Mandatory Visualization

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis pour Pour Agar Plates inoculate Inoculate with Microbe pour->inoculate punch Punch Wells inoculate->punch load Load Compound into Well punch->load incubate Incubate (24-48h) load->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Thiadiazole-containing compounds have demonstrated significant anti-inflammatory properties.[25][26] One common mechanism is the inhibition of inflammatory mediators, such as nitric oxide (NO) and prostaglandins, which are produced during the inflammatory response.[27] The inhibition of cyclooxygenase (COX) enzymes is a key target for many anti-inflammatory agents.[25]

Key Experimental Protocol

3.1.1 Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[28][29]

Materials:

  • Thiadiazole compounds

  • RAW 264.7 macrophage cell line

  • 96-well culture plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[30]

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiadiazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.[30]

  • Absorbance Reading: Measure the absorbance at 540 nm.[28][30]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells.

Compound (at 50 µM)NO Concentration (µM)% Inhibition
Control (untreated) 1.5-
LPS only 45.20%
Thiadiazole G + LPS 15.865.0%
Thiadiazole H + LPS 22.151.1%
Thiadiazole I + LPS 38.514.8%
Diclofenac + LPS 12.372.8%

Data are hypothetical and for illustrative purposes. Values represent the mean of three independent experiments.

Mandatory Visualizations

NO_Inhibition_Workflow cluster_prep Cell Treatment cluster_assay Griess Assay cluster_analysis Analysis seed Seed RAW 264.7 Cells treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagents collect->add_griess read Read Absorbance (540 nm) add_griess->read calculate Calculate % Inhibition read->calculate

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., NF-κB) TLR4->Signaling iNOS_exp iNOS Gene Expression Signaling->iNOS_exp iNOS iNOS Enzyme iNOS_exp->iNOS Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Thiadiazole Thiadiazole Compound Thiadiazole->Signaling Inhibits Thiadiazole->iNOS Inhibits

Caption: Inhibition of the inflammatory pathway leading to NO production.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The versatility of this scaffold makes it an attractive starting point for drug discovery campaigns. 5-Methyl-1,3,4-thiadiazol-2-ol is a key intermediate for the synthesis of a diverse library of derivatives.[5][6] High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify initial "hit" compounds that modulate the activity of a biological target.[7][8][9] This document provides detailed protocols and application notes for conducting a high-throughput screen of a library of this compound derivatives against a hypothetical protein kinase X (PKX), a representative enzyme target.

Target Profile: Protein Kinase X (PKX)

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is frequently implicated in diseases such as cancer and inflammatory disorders. This makes them a major target class for drug discovery. For the context of this application note, we will consider Protein Kinase X (PKX) as a hypothetical serine/threonine kinase involved in a pro-inflammatory signaling cascade. Inhibition of PKX is therefore a promising therapeutic strategy.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound derivatives against PKX is depicted below. This process is designed to be efficient and scalable, moving from a primary screen of a large compound library to more focused secondary assays and hit validation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Compound_Library Compound Library (this compound derivatives) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Reagent_Prep Reagent Preparation (PKX Enzyme, Substrate, ATP) Reagent_Prep->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based Assay) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: High-throughput screening workflow for identifying PKX inhibitors.

Hypothetical PKX Signaling Pathway

To understand the cellular context of targeting PKX, a simplified hypothetical signaling pathway is presented. In this pathway, an extracellular inflammatory stimulus activates a receptor, leading to the downstream activation of PKX. Activated PKX then phosphorylates a transcription factor, which translocates to the nucleus and promotes the expression of pro-inflammatory genes.

Signaling_Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor PKX_inactive PKX (Inactive) Receptor->PKX_inactive activates PKX_active PKX (Active) PKX_inactive->PKX_active TF_inactive Transcription Factor (Inactive) PKX_active->TF_inactive phosphorylates TF_active Transcription Factor (Active, Phosphorylated) TF_inactive->TF_active Nucleus Nucleus TF_active->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor Thiadiazole Derivative Inhibitor->PKX_active

Caption: Hypothetical PKX pro-inflammatory signaling pathway.

Experimental Protocols

Primary High-Throughput Screening: PKX Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of PKX by the this compound derivative library in a 384-well format. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Compound Plates: 384-well plates containing this compound derivatives dissolved in DMSO.

  • Assay Plates: Low-volume 384-well white plates.

  • Recombinant PKX enzyme: Purified and of known activity.

  • PKX Substrate: A specific peptide substrate for PKX.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Positive Control: A known potent inhibitor of PKX (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Instrumentation: Automated liquid handler, multi-mode plate reader with luminescence detection.

Protocol:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the compound plates to the corresponding wells of the assay plates. Also, add 50 nL of the positive control and negative control (DMSO) to their designated wells.

  • Enzyme Addition: Add 5 µL of PKX enzyme solution (diluted in assay buffer to the desired concentration) to all wells of the assay plates.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the PKX substrate and ATP (at their final desired concentrations) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal of each well using a multi-mode plate reader.

Secondary Assay: Dose-Response and IC50 Determination

This protocol is for confirming the activity of "hits" from the primary screen and determining their potency (IC50 value).

Protocol:

  • Serial Dilution: For each hit compound, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM) in DMSO in a 96-well plate.

  • Compound Plating: Transfer 50 nL of each concentration of the hit compounds to a 384-well assay plate in triplicate.

  • Assay Performance: Follow steps 2-7 of the Primary High-Throughput Screening protocol.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The results from the dose-response assays for the confirmed hits are summarized in the table below. The data is hypothetical and for illustrative purposes.

Compound IDScaffoldR-Group SubstitutionIC50 (µM) for PKX
HTS-001This compound4-chlorophenyl2.5
HTS-002This compound3,5-difluorophenyl1.8
HTS-003This compound4-methoxyphenyl8.1
HTS-004This compound2-pyridyl5.3
HTS-005This compoundcyclohexyl> 50
Staurosporine--0.015

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives. The detailed protocols for a primary enzyme inhibition assay and a secondary dose-response study, coupled with clear data presentation and visualization of the experimental workflow and a relevant signaling pathway, offer researchers a robust starting point for identifying novel kinase inhibitors. The adaptability of these protocols allows for their application to other enzyme targets, thereby facilitating the broader exploration of the therapeutic potential of the 1,3,4-thiadiazole scaffold.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Methyl-1,3,4-thiadiazol-2-ol. It is important to note that this compound predominantly exists in its tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione . The following protocols and data are applicable to this more stable thione tautomer.

Overview of Analytical Workflow

The comprehensive characterization of this compound involves a multi-faceted analytical approach to confirm its identity, purity, and physicochemical properties. The typical workflow begins with spectroscopic analysis to elucidate the molecular structure, followed by chromatographic methods to assess purity, and finally, thermal analysis to determine its stability and thermal properties.

Analytical Workflow for this compound cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis cluster_2 Thermal Analysis cluster_3 Final Characterization NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy NMR->FTIR Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (HRMS) FTIR->MS FTIR->Report HPLC HPLC-UV MS->HPLC MS->Report DSC Differential Scanning Calorimetry (DSC) HPLC->DSC HPLC->Report TGA Thermogravimetric Analysis (TGA) DSC->TGA DSC->Report TGA->Report

Caption: Analytical workflow for this compound characterization.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Technique Assignment Chemical Shift (δ, ppm) Multiplicity
¹H NMR -CH₃~2.74Singlet
-NHBroad singlet (variable)-
¹³C NMR -CH₃~15.7-
C5~165.5-
C2 (C=S)~163.7-

Note: The NH proton signal can be broad and its chemical shift is dependent on concentration and temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

**Wavenumber (cm⁻¹) **Vibrational Mode Intensity
~3100-2900N-H stretch (thione tautomer)Medium, Broad
~2931C-H stretch (aliphatic)Weak
~1620C=N stretchStrong
~1504C=N stretch (cyclic)Medium
~1396C-S-C asymmetric stretchMedium
~1273C-S-C symmetric stretchMedium
~1064Thiadiazole ring vibrationMedium
High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to determine the most abundant ion.

    • Set the mass range to cover the expected m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the experimental m/z of the molecular ion and use software to calculate the elemental composition that best fits the accurate mass.

Parameter Value
Molecular Formula C₃H₄N₂S₂
Monoisotopic Mass 131.9816 Da
Calculated m/z for [M+H]⁺ 132.9894
Calculated m/z for [M-H]⁻ 130.9738

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of the compound.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: To be determined by scanning the UV spectrum of the compound (a wavelength around the λmax should be chosen).

    • Gradient Elution: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV (λmax to be determined)
Expected Purity >98%

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the melting endotherm.

Parameter Value
Melting Point Range 182-189 °C[1]
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical flow of the characterization process.

Characterization Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Properties Start Synthesized Compound (this compound) Structural_Elucidation Structural Elucidation (NMR, FTIR) Start->Structural_Elucidation Molecular_Formula Molecular Formula Confirmation (HRMS) Structural_Elucidation->Molecular_Formula Purity_Check Purity Determination (HPLC) Molecular_Formula->Purity_Check Thermal_Behavior Thermal Behavior (DSC, TGA) Purity_Check->Thermal_Behavior Decision Does data confirm structure and purity? Thermal_Behavior->Decision End_Success Characterization Complete Decision->End_Success Yes End_Fail Further Investigation / Re-synthesis Decision->End_Fail No

Caption: Logical workflow for the characterization of a synthesized compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 5-Methyl-1,3,4-thiadiazol-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. This document provides detailed application notes and protocols for the in vitro evaluation of analogs of 5-Methyl-1,3,4-thiadiazol-2-ol, a key member of this chemical class. The provided methodologies and data will aid researchers in the systematic assessment of the therapeutic potential of these compounds.

General Synthetic Scheme

Analogs of this compound can be synthesized through various established chemical routes. A common approach involves the cyclization of thiosemicarbazide derivatives. The following diagram illustrates a generalized synthetic pathway.

G Thiosemicarbazide Thiosemicarbazide Derivative Intermediate N,N'-Diacylhydrazine Intermediate Thiosemicarbazide->Intermediate Acid Carboxylic Acid or Derivative Acid->Intermediate Cyclization Cyclizing Agent (e.g., Lawesson's Reagent, POCl3) Intermediate->Cyclization Thiadiazole 5-Substituted-1,3,4-thiadiazole Analog Cyclization->Thiadiazole

Caption: Generalized synthesis of 1,3,4-thiadiazole analogs.

Data Presentation: In Vitro Efficacy of this compound Analogs

The following tables summarize the reported in vitro activities of various analogs.

Table 1: Anticancer Activity (IC50 values in µM)
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mLDoxorubicin-
N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamideHL-60 (Leukemia)> 9.4 µg/mLDoxorubicin-
N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamideMCF-7 (Breast)97.6 µg/mLDoxorubicin-
2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44Cisplatin-
2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29Cisplatin-
20b (a 2,3-dihydro-1,3,4-thiadiazole derivative)MCF-7 (Breast)0.05Sorafenib0.041
20b (a 2,3-dihydro-1,3,4-thiadiazole derivative)HepG2 (Liver)0.14Sorafenib0.041
5m (5-bromo indolyl substituted 1,3,4-thiadiazole)PaCa2 (Pancreatic)1.5--

Note: IC50 values are presented as reported in the literature; direct comparison may be limited by variations in experimental conditions.

Table 2: Antimicrobial Activity (MIC values in µg/mL and Zone of Inhibition in mm)
Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm) @ concentrationReference CompoundMIC (µg/mL)
24b (benzothiazolotriazole-1,3,4-thiadiazole)Staphylococcus aureus128---
23p (4-bromophenyl substituted 1,3,4-thiadiazole)Staphylococcus epidermidis31.25---
23p (4-bromophenyl substituted 1,3,4-thiadiazole)Micrococcus luteus15.63---
48 (benzimidazole-2-yl derivative of 1,3,4-thiadiazole)Staphylococcus aureus-18.96--
48 (benzimidazole-2-yl derivative of 1,3,4-thiadiazole)Bacillus pumilus-18.20--
48 (benzimidazole-2-yl derivative of 1,3,4-thiadiazole)Escherichia coli-17.33--
5-methyl-1,3,4-thiadiazole-2-amineE. coli, B. subtilis, S. aureusModerate activityNot specified @ 250 µg/mLChloramphenicol-
19 (p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole)S. aureus62.5---

Note: Antimicrobial activity is highly dependent on the specific analog and the microbial strain being tested.

Experimental Protocols

In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well Plate b Incubate 24h a->b c Add Test Compounds b->c d Incubate 48-72h c->d e Add MTT Reagent d->e f Incubate 4h e->f g Add Solubilization Solution f->g h Read Absorbance (570 nm) g->h

Caption: MTT assay experimental workflow.

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

In Vitro Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

This assay is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile paper disks (6 mm in diameter)

  • Test compounds

  • Standard antibiotic disks

Protocol:

  • Prepare a standardized inoculum and spread it evenly onto the surface of the agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks on the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disk.

Enzyme Inhibition Assays

This assay measures the ability of the compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Protocol:

  • Add kinase assay buffer, ATP, and substrate to the wells of a white 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the VEGFR-2 enzyme.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Read the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a target for anticancer therapies.

G cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Thiadiazole This compound Analog Thiadiazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK mTOR mTOR Akt->mTOR Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Migration Migration FAK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.

G cluster_0 PI3K/Akt Pathway cluster_1 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Thiadiazole This compound Analog Akt Akt Thiadiazole->Akt Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad GSK3b GSK-3β Akt->GSK3b Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 5-Methyl-1,3,4-thiadiazol-2-ol in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-1,3,4-thiadiazol-2-ol, which exists in tautomeric equilibrium with 5-Methyl-1,3,4-thiadiazole-2-thiol, as a potent corrosion inhibitor, particularly for mild steel in acidic environments. The information presented herein is curated from recent scientific literature and is intended to guide researchers in the development and evaluation of new corrosion inhibitors based on this heterocyclic scaffold.

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in aggressive acidic media. Their efficacy is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and a π-electron system, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. This compound, and its thiol tautomer, are particularly promising due to their straightforward synthesis and high inhibition efficiencies.

The mechanism of action primarily involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms. This adsorption process blocks the active corrosion sites, thereby mitigating both anodic and cathodic reactions.

Synthesis Protocol

A plausible and detailed protocol for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol, adapted from general methods for this class of compounds, is provided below.

Objective: To synthesize 5-Methyl-1,3,4-thiadiazole-2-thiol from thiocarbohydrazide and acetic acid.

Materials:

  • Thiocarbohydrazide

  • Glacial Acetic Acid

  • Reflux condenser and heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Distilled water

  • Ethanol for recrystallization

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, ¹H-NMR)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide in an excess of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold water. A solid precipitate of 5-Methyl-1,3,4-thiadiazole-2-thiol should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • Melting Point: Determine the melting point of the purified product.

    • FT-IR Spectroscopy: Record the infrared spectrum to identify characteristic functional groups.

    • ¹H-NMR Spectroscopy: Obtain the proton nuclear magnetic resonance spectrum to confirm the structure.

Experimental Protocols for Corrosion Inhibition Studies

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on mild steel in an acidic medium (e.g., 1 M HCl).

Weight Loss Method

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel specimens.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., silicon carbide paper of various grades)

  • Acetone and distilled water for cleaning

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations

  • Glass hooks and beakers

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a smooth, mirror-like surface.

  • Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution (1 M HCl) with and without different concentrations of this compound using glass hooks.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution (e.g., a solution containing hexamethylenetetramine) to remove corrosion products, rinse with distilled water and acetone, and dry. Weigh the cleaned and dried coupons and record the final weight.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters such as corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen with a known exposed surface area.

    • Counter Electrode (CE): Platinum or graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor.

Procedure:

  • Cell Setup and Stabilization: Set up the electrochemical cell and allow the working electrode to stabilize at its OCP as described in the potentiodynamic polarization protocol.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

  • Equivalent Circuit Modeling: Model the experimental impedance data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

The following tables present representative quantitative data for thiadiazole derivatives as corrosion inhibitors for mild steel in 1 M HCl, illustrating the expected performance of this compound.

Table 1: Weight Loss Data for a Thiadiazole Derivative in 1 M HCl

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank25.412.8-
0.15.12.5680.0
0.23.21.6187.4
0.51.50.7594.1
1.00.90.4596.5

Table 2: Potentiodynamic Polarization Data for a Thiadiazole Derivative in 1 M HCl

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)Inhibition Efficiency (%)
Blank-48055075125-
0.1-4701107812080.0
0.2-465658011888.2
0.5-455308211594.5
1.0-450188511296.7

Table 3: Electrochemical Impedance Spectroscopy Data for a Thiadiazole Derivative in 1 M HCl

Inhibitor Conc. (mM)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank1.245150-
0.11.32208080.0
0.21.33806588.2
0.51.48504094.7
1.01.515002597.0

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis synthesis Synthesis of This compound solution_prep Preparation of Corrosive Media (with/without inhibitor) synthesis->solution_prep specimen_prep Mild Steel Specimen Preparation weight_loss Weight Loss Measurements specimen_prep->weight_loss pdp Potentiodynamic Polarization specimen_prep->pdp eis Electrochemical Impedance Spectroscopy specimen_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis cr_ie_calc Calculation of Corrosion Rate & IE% weight_loss->cr_ie_calc electrochem_params Determination of Ecorr, icorr, Rct, Cdl pdp->electrochem_params eis->electrochem_params mechanism Elucidation of Inhibition Mechanism cr_ie_calc->mechanism electrochem_params->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Mild Steel Surface cluster_solution Corrosive Solution (e.g., HCl) cluster_reactions Corrosion Reactions Fe Fe Anodic Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ Fe->Anodic Oxidation Inhibitor This compound (Inhibitor Molecule) Inhibitor->Fe Adsorption (Physisorption & Chemisorption) Inhibitor->Anodic Inhibition Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ Inhibitor->Cathodic Inhibition H_plus H+ H_plus->Cathodic Reduction Cl_minus Cl-

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-1,3,4-thiadiazol-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Cyclization of an Acetylthiosemicarbazide Derivative: This is a direct approach where a derivative of acetylthiosemicarbazide is cyclized to form the thiadiazole ring with the desired methyl and hydroxyl/thiol groups.

  • Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole: This two-step process involves the synthesis of the amino precursor followed by its conversion to the hydroxyl group via a diazonium salt intermediate. This method can be challenging, and specific reaction conditions are not extensively documented.[1]

Q2: What is the predominant tautomeric form of this compound?

A2: In solution, particularly in solvents like DMSO, this compound predominantly exists in its thione tautomeric form, which is 5-methyl-1,3,4-thiadiazole-2(3H)-thione.[2] This is important to consider when analyzing spectroscopic data.

Q3: What are some common side products in the synthesis of this compound?

A3: A common side product, especially during cyclization reactions, is the corresponding 1,3,4-oxadiazole derivative. This can be identified by mass spectrometry due to its lower molecular weight compared to the desired thiadiazole.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods. After a typical work-up procedure involving quenching the reaction with water and adjusting the pH, recrystallization is a common and effective purification technique. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Cyclization of Acetylthiosemicarbazide Derivative
Potential Cause Troubleshooting Step
Inefficient Dehydration The choice and amount of the dehydrating agent are critical. Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used. Ensure the selected agent is fresh and used in sufficient quantity.
Suboptimal Reaction Temperature While some cyclizations occur at room temperature, many require heating to proceed efficiently. However, excessive heat can cause degradation. Monitor the reaction temperature closely and consider optimizing it in small increments.
Incorrect Reaction Time The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Reagent Quality Impurities in the starting materials, such as the acetylthiosemicarbazide derivative, can inhibit the reaction. Ensure the purity of all reagents before starting the synthesis.
Issue 2: Low Yield or Failure in the Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole
Potential Cause Troubleshooting Step
Decomposition of Diazonium Salt Diazonium salts can be unstable. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent hydrolysis steps.
Incomplete Diazotization Ensure the complete dissolution of the 2-amino-5-methyl-1,3,4-thiadiazole and the sodium nitrite. The dropwise addition of acid is critical for the formation of the diazonium salt.
Inefficient Hydrolysis The hydrolysis of the diazonium salt to the hydroxyl group may require specific conditions, such as heating the solution after the diazotization is complete. The temperature and duration of heating should be carefully optimized.
Side Reactions The diazonium group can be replaced by other nucleophiles present in the reaction mixture. Ensure the reaction is clean and minimize the presence of competing nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine (Precursor for Diazotization)

This protocol describes the synthesis of the precursor required for the diazotization route.

Reaction: Thiosemicarbazide + Acetic Acid → 5-Methyl-1,3,4-thiadiazol-2-amine

Procedure:

  • Combine thiosemicarbazide, acetic acid, and hydrochloric acid.

  • The exact molar ratios and reaction conditions can vary, but a common approach involves heating the mixture.

  • After the reaction is complete, the product is filtered and can be recrystallized from water.[1]

Protocol 2: Synthesis of a Related Compound: Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate

This protocol for a structurally related compound provides insight into the cyclization conditions for forming the 5-methyl-1,3,4-thiadiazole ring.

Reaction: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate + Lawesson's Reagent → Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Procedure:

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in THF (100 mL), add Lawesson's reagent (7.66 g, 19 mmol).

  • Stir the mixture at 75°C for 3 hours.

  • Dilute the mixture with ethyl acetate (500 mL) and add decolorizing charcoal (approximately 40 g).

  • Stir the mixture at 18°C for 16 hours.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the residue by column chromatography (SiO₂, petroleum ether:ethyl acetate = 3:7) to yield the product.[3]

    • Yield: 921 mg (28%)[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3,4-Thiadiazole Synthesis

Starting Material Reagents Solvent Temperature Time Yield Reference
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetateLawesson's ReagentTHF75°C3 h28%[3]
Thiosemicarbazide, Aromatic Carboxylic AcidsSilica-supported dichlorophosphate-Microwave-80-90%[4]
ThiosemicarbazonesFeCl₃, WaterWaterMicrowave (200 W) & Ultrasound (50 W)3 min73-90%[4]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Diazotization A Acetylthiosemicarbazide Derivative B This compound A->B Dehydrating Agent (e.g., H₂SO₄, PPA) C 2-Amino-5-methyl- 1,3,4-thiadiazole D Diazonium Salt Intermediate C->D NaNO₂ / HCl (0-5 °C) E This compound D->E H₂O / Heat

Caption: Two primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Cyclization

Troubleshooting_Workflow Start Low Yield in Cyclization CheckDehydratingAgent Check Dehydrating Agent (Type and Amount) Start->CheckDehydratingAgent OptimizeTemp Optimize Reaction Temperature CheckDehydratingAgent->OptimizeTemp Agent OK Action1 Use fresh/stronger dehydrating agent CheckDehydratingAgent->Action1 Issue Found MonitorTime Monitor Reaction Time (TLC) OptimizeTemp->MonitorTime Temp OK Action2 Systematically vary temperature OptimizeTemp->Action2 Issue Found CheckReagents Check Reagent Purity MonitorTime->CheckReagents Time OK Action3 Run longer or shorter based on TLC MonitorTime->Action3 Issue Found ImprovedYield Yield Improved CheckReagents->ImprovedYield Purity OK Action4 Purify starting materials CheckReagents->Action4 Issue Found Action1->OptimizeTemp Action2->MonitorTime Action3->CheckReagents Action4->ImprovedYield

Caption: A logical workflow for troubleshooting low yields in the cyclization step.

References

Technical Support Center: 5-Methyl-1,3,4-thiadiazol-2-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-1,3,4-thiadiazol-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound, and how do they impact purification?

A1: this compound is often synthesized through the cyclization of thiosemicarbazide derivatives. A common precursor is 2-amino-5-methyl-1,3,4-thiadiazole, which is then converted to the hydroxyl group. This conversion can be challenging and may not result in a high yield, potentially leading to a mixture of starting material and the desired product. The purification strategy must be able to effectively separate the hydroxyl compound from its amino precursor. Another approach involves the tautomeric form, 5-methyl-1,3,4-thiadiazole-2-thiol, which is a versatile intermediate for various derivatives.[1] The choice of synthesis route will determine the likely impurities and therefore the most appropriate purification method.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: Side products can arise from incomplete reactions or side reactions of the starting materials and intermediates. Depending on the synthetic route, potential side products may include unreacted thiosemicarbazide precursors, oxidized impurities, or products from intermolecular reactions. If the synthesis involves the conversion of an amino group via diazotization, residual diazonium salts or products from their undesired reactions can also be present.

Q3: Can this compound decompose during purification?

A3: While specific data on the decomposition of this compound during purification is limited, thiadiazole derivatives can be sensitive to excessive heat. It is advisable to avoid high temperatures during purification steps such as distillation or prolonged heating during recrystallization. Monitoring the temperature and using milder purification techniques can help prevent degradation of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad peaks or multiple spots on TLC/LC analysis of the crude product.

  • Low melting point with a wide range.

  • Unexpected signals in NMR or other spectroscopic analyses.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC to ensure completion. - Consider extending the reaction time or adjusting the temperature as per the protocol.
Presence of Starting Materials - If the starting material is significantly different in polarity from the product, it can be removed by an appropriate workup procedure (e.g., acid-base extraction). - Column chromatography is often effective for separating the product from starting materials.
Formation of Side Products - Optimize reaction conditions (temperature, stoichiometry of reagents) to minimize the formation of side products. - Utilize purification techniques with high resolving power, such as flash column chromatography.
Issue 2: Difficulty in Removing Impurities by Recrystallization

Symptoms:

  • Oily precipitate or no crystal formation upon cooling.

  • Persistent impurities in the recrystallized product, as confirmed by analytical techniques.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - A solvent screen should be performed with small amounts of the crude product to identify a suitable solvent or solvent mixture. Ethanol has been used for recrystallization of similar compounds.[2][3]
Co-crystallization of Impurities - If impurities have similar solubility profiles to the product, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary. - Consider a different purification technique, such as column chromatography, before the final recrystallization step.
Presence of Insoluble Impurities - If solid impurities are present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.
Issue 3: Challenges with Column Chromatography

Symptoms:

  • Poor separation of the product from impurities (overlapping peaks).

  • Product degradation on the column.

  • Low recovery of the product from the column.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stationary or Mobile Phase - For thiadiazole derivatives, silica gel is a commonly used stationary phase.[4][5] - The mobile phase should be optimized to achieve good separation (Rf value of the product around 0.3-0.4). Common solvent systems include mixtures of petroleum ether and ethyl acetate or chloroform.[4][5]
Compound Instability on Silica Gel - If the compound is acid-sensitive, the silica gel can be neutralized by washing with a solvent containing a small amount of a base (e.g., triethylamine). - Consider using a different stationary phase, such as neutral alumina.
Improper Column Packing or Loading - Ensure the column is packed uniformly to avoid channeling. - Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column in a concentrated band.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general guideline for the purification of this compound derivatives and should be adapted based on the specific properties of the compound and its impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Product Analysis1 Initial Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis1 Decision1 Is Purity > 95%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No PureProduct Pure Product Decision1->PureProduct Yes Analysis2 Purity Analysis Recrystallization->Analysis2 ColumnChromatography Column Chromatography ColumnChromatography->Analysis2 Decision2 Is Purity Sufficient? Analysis2->Decision2 Decision2->ColumnChromatography No Decision2->PureProduct Yes FurtherPurification Further Purification Troubleshooting_Logic Troubleshooting Logic for Purification Issues ImpureProduct Impure Product IdentifyProblem Identify Purification Issue ImpureProduct->IdentifyProblem RecrystallizationFails Recrystallization Fails IdentifyProblem->RecrystallizationFails Poor Crystal Formation ChromatographyFails Chromatography Fails IdentifyProblem->ChromatographyFails Poor Separation Decomposition Product Decomposition IdentifyProblem->Decomposition Low Yield/Degradation OptimizeSolvent Optimize Recrystallization Solvent RecrystallizationFails->OptimizeSolvent OptimizeColumn Optimize Chromatography Conditions (Mobile/Stationary Phase) ChromatographyFails->OptimizeColumn MilderConditions Use Milder Purification Conditions Decomposition->MilderConditions

References

Technical Support Center: Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared through the cyclization of an acetylated thiosemicarbazide intermediate.

1. Low or No Product Yield

  • Question: I am getting a very low yield of my desired product, or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors. A primary cause can be incomplete initial acylation of the thiosemicarbazide or issues with the subsequent cyclization step. Ensure your starting materials are pure and dry, as moisture can interfere with the reaction. The choice of cyclizing agent and reaction temperature are also critical.

    Potential Cause Recommended Solution
    Incomplete acylationEnsure a slight excess of the acetylating agent (e.g., acetic anhydride) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
    Ineffective cyclizationStrong acids like concentrated sulfuric acid or polyphosphoric acid are often used for cyclization.[1][2] Ensure the acid is fresh and used in appropriate amounts. The reaction may require heating to proceed to completion.
    Degradation of starting materialThiosemicarbazides can be unstable at high temperatures. If heating, do so gradually and monitor the temperature closely.
    Incorrect workup procedureThe product may be lost during extraction or purification. Ensure the pH is adjusted correctly during workup to precipitate the product if it is in salt form.

2. Presence of Multiple Spots on TLC/Impure Product

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products?

  • Answer: The formation of multiple products indicates the occurrence of side reactions. The most common side products in this synthesis are the isomeric 1,3,4-oxadiazole, unreacted starting materials, or products from over-acetylation.

    • 5-Methyl-1,3,4-oxadiazol-2-amine: This can form through an alternative cyclization pathway of the acetylthiosemicarbazide intermediate, especially under certain acidic conditions.

    • Unreacted Acetylthiosemicarbazide: Incomplete cyclization will leave this intermediate in your product mixture.

    • Di-acetylated products: If a strong acetylating agent like acetic anhydride is used in large excess, di-acetylation of the thiosemicarbazide can occur.

3. Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What purification strategies are recommended?

  • Answer: Purification of this compound can be challenging due to the potential presence of structurally similar impurities.

    Purification Method Notes
    Recrystallization This is often the most effective method. A suitable solvent system needs to be identified. Common solvents to try include ethanol, water, or a mixture of the two.
    Column Chromatography If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a good starting point.
    Acid-Base Extraction The acidic nature of the thiol tautomer can be exploited. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the product can be precipitated by acidification.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected tautomeric form of the product?

    • A1: this compound exists in tautomeric equilibrium with its thiol form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The thione form is generally considered to be the more stable tautomer in both the solid state and in solution.

  • Q2: What analytical techniques can be used to confirm the structure of the product?

    • A2: The structure of this compound can be confirmed using a combination of spectroscopic methods:

      • ¹H NMR: To identify the methyl protons and the N-H proton.

      • ¹³C NMR: To confirm the number of unique carbons.

      • FT-IR: To identify characteristic functional groups like C=S, C=N, and N-H.

      • Mass Spectrometry: To determine the molecular weight of the compound.

  • Q3: Can other acetylating agents be used instead of acetic anhydride?

    • A3: Yes, other acetylating agents like acetyl chloride can be used for the initial acylation of thiosemicarbazide. However, the reaction conditions, particularly the need for a base to neutralize the HCl byproduct, will need to be adjusted accordingly.

Experimental Protocols

A general protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on laboratory conditions and available reagents.

Synthesis of 1-Acetylthiosemicarbazide

  • Suspend thiosemicarbazide in a suitable solvent (e.g., glacial acetic acid).

  • Slowly add acetic anhydride to the suspension with stirring.

  • Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 1-acetylthiosemicarbazide.

Cyclization to this compound

  • Add 1-acetylthiosemicarbazide to a cold, stirred dehydrating agent such as concentrated sulfuric acid.

  • Allow the reaction to proceed, monitoring by TLC. The reaction may require gentle warming.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_acylation Acylation cluster_cyclization Cyclization (Acid-catalyzed) Thiosemicarbazide Thiosemicarbazide Acetylthiosemicarbazide 1-Acetylthiosemicarbazide Thiosemicarbazide->Acetylthiosemicarbazide AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylthiosemicarbazide Product This compound Acetylthiosemicarbazide->Product Main Reaction SideProduct1 5-Methyl-1,3,4-oxadiazol-2-amine Acetylthiosemicarbazide->SideProduct1 Side Reaction

Caption: Synthetic pathway for this compound highlighting the main reaction and a potential side reaction.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions CheckCyclization Verify Cyclizing Agent LowYield->CheckCyclization AnalyzeByproducts Identify Side Products (TLC, NMR) ImpureProduct->AnalyzeByproducts CheckReagents->OptimizeConditions Success Successful Synthesis OptimizeConditions->Success CheckCyclization->OptimizeConditions Purification Adjust Purification Strategy AnalyzeByproducts->Purification Purification->Success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the derivatization of 5-Methyl-1,3,4-thiadiazol-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound for derivatization?

A1: this compound exists in a tautomeric equilibrium with its thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. This is a critical consideration for derivatization. The primary reactive sites are the exocyclic sulfur/oxygen atom and the ring nitrogen atoms. Derivatization, such as alkylation, typically occurs at the exocyclic sulfur atom, while acylation can occur at the ring nitrogen.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Some reactions involving this heterocyclic system can be sensitive to air and moisture. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Inefficient Mixing: In heterogeneous reactions, ensure the stirring rate is adequate for the reaction scale and viscosity.[1]

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: The formation of multiple products often arises from the different reactive sites on the thiadiazole ring. To improve selectivity:

  • Control of Basicity: The choice of base is crucial. For S-alkylation, a weaker base may be sufficient to deprotonate the thiol, while stronger bases might lead to N-alkylation or other side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the desired reaction pathway.

  • Nature of the Electrophile: The structure of your alkylating or acylating agent can influence the site of reaction. Hard and soft acid-base (HSAB) theory can be a useful guide here.

Q4: How can I effectively purify my derivatized 5-Methyl-1,3,4-thiadiazole product?

A4: Purification is essential to remove unreacted starting materials, reagents, and any side products.

  • Work-up Procedure: After the reaction, the mixture is typically cooled and may be quenched with water. Extraction with a suitable organic solvent is a common next step.

  • Chromatography: Flash column chromatography on silica gel is a widely used method for purifying these types of compounds. A gradient of polarity, for instance, starting from a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product.[2]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the thiol/hydroxyl group.Use a stronger base or increase the equivalents of the base. Ensure the base is compatible with your electrophile.
Low reactivity of the electrophile.Increase the reaction temperature or reaction time. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl chloride).
Degradation of starting material or product.Monitor the reaction by TLC or LC-MS to check for degradation.[1] If degradation is observed, try running the reaction at a lower temperature.
Formation of Bis-Thiadiazole Side Product Use of a dihaloalkane as the alkylating agent with an excess of the thiadiazole.To favor the mono-alkylated product, use an excess of the dihaloalkane. To favor the bis-thiadiazole, use an excess of the thiadiazole.[2]
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.[3]
Presence of water in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, especially if moisture-sensitive reagents are used.[3]
Difficulty in Product Isolation Product is highly soluble in the aqueous phase during work-up.Adjust the pH of the aqueous phase to neutralize the product and increase its partitioning into the organic layer. Perform multiple extractions with the organic solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

General Protocol for S-Alkylation of 5-Methyl-1,3,4-thiadiazole-2-thiol

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • 5-Methyl-1,3,4-thiadiazole-2-thiol

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

  • Anhydrous solvent (e.g., DMF, Acetone, or Acetonitrile)

  • TLC plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Optimization of Reaction Conditions for Alkylation
Parameter Condition 1 Condition 2 Condition 3 Outcome/Remarks
Base K₂CO₃NaHTriethylamineThe choice of base can influence the reaction rate and selectivity. NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ is a milder base.
Solvent DMFAcetoneAcetonitrileDMF is a polar aprotic solvent that can accelerate S N 2 reactions. Acetone and acetonitrile are also common choices.
Temperature Room Temperature50 °C80 °CHigher temperatures can increase the reaction rate but may also lead to side products. Optimization is key.
Reactant Ratio (Thiadiazole:Alkyl Halide) 1:1.11:1.51:2An excess of the alkyl halide is generally used to ensure complete conversion of the starting material.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous solvent add_base Add Base prep->add_base add_electrophile Add Electrophile (e.g., Alkyl Halide) add_base->add_electrophile react Stir at Optimized Temperature add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_conditions Are reaction time and temperature optimized? check_reagents->check_conditions Yes purify_reagents Use fresh/purified reagents and anhydrous solvents. check_reagents->purify_reagents No check_base Is the base appropriate and in sufficient quantity? check_conditions->check_base Yes optimize_time_temp Increase reaction time and/or temperature. Monitor by TLC. check_conditions->optimize_time_temp No check_base->start Yes, issue persists. Consider alternative route. optimize_base Try a stronger base or increase equivalents. check_base->optimize_base No

Caption: A troubleshooting flowchart for diagnosing and resolving low yield or incomplete derivatization reactions.

References

Overcoming solubility issues of 5-Methyl-1,3,4-thiadiazol-2-ol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-1,3,4-thiadiazol-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous assay buffer?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. It is a heterocyclic compound with a predominantly non-polar character, leading to poor solubility in water. It's important to note that this compound can exist in tautomeric forms, with the thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione, often being the more stable and prevalent form in solution, which also contributes to its low aqueous solubility. Many novel chemical entities present similar solubility challenges, which can impede their assessment in biological assays.

Q2: What are the initial steps to solubilize this compound for an in vitro assay?

A2: The most direct initial approach is the use of a co-solvent. This involves preparing a high-concentration stock solution in a suitable organic solvent, which is then diluted into the aqueous assay medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used for creating stock solutions because they are miscible with water and generally well-tolerated in cell-based assays at low final concentrations.[1][2]

Q3: My compound precipitates out of the assay medium after dilution from the DMSO stock. What is happening and how can I prevent it?

A3: This phenomenon is often referred to as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer. The sudden shift in solvent polarity causes the compound to crash out of solution.[1] To prevent this, consider the following:

  • Slower, step-wise dilution: Instead of a single large dilution, perform serial dilutions.[2]

  • Pre-warming the medium: Adding the compound to pre-warmed media (e.g., 37°C) can help maintain solubility.[2]

  • Vortexing during dilution: Gently vortexing the aqueous medium while adding the stock solution can aid in rapid and even dispersion.[2]

Q4: Can the pH of my buffer affect the solubility of this compound?

Q5: Are there more advanced methods to improve solubility if co-solvents are not effective or interfere with my assay?

A5: Yes, several advanced techniques can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4] This is a widely used method for improving the solubility of poorly soluble drugs.

  • Use of Surfactants: Non-ionic surfactants can be used at low concentrations to aid in solubilization. However, it is crucial to ensure the surfactant concentration is below its critical micelle concentration and is not toxic to the cells in your assay.

  • Formulation as a Salt: If the compound has an ionizable group, forming a salt can significantly increase its aqueous solubility.

Troubleshooting Guide

This guide provides a structured approach to resolving common precipitation issues.

Observation Potential Cause(s) Recommended Solutions
Immediate Precipitation Upon Dilution • High final concentration exceeding solubility limit.• "Solvent shock" due to rapid dilution.• Low temperature of the aqueous medium.• Decrease the final working concentration.• Perform a solubility test to determine the maximum soluble concentration.• Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.• Perform serial dilutions in the assay medium.[2]
Precipitation Over Time in Incubator • Temperature shift affecting solubility.• pH shift in the medium due to cellular metabolism or CO2 environment.• Interaction with media components (e.g., proteins in serum).• Pre-warm all solutions to the experimental temperature.• Ensure the medium is adequately buffered (e.g., with HEPES).• Test the compound's solubility and stability in the specific assay medium over time.
Cloudiness or Turbidity in Media • Fine particulate precipitation.• Microbial contamination.• Examine a sample under a microscope to differentiate between precipitate and microorganisms.• If it is a precipitate, follow the solutions for immediate precipitation.• If contamination is suspected, discard the culture and review sterile techniques.
Precipitation After Freeze-Thaw Cycles of Stock Solution • Compound has poor solubility at lower temperatures.• Water absorption by hygroscopic solvents like DMSO.• Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.• Use anhydrous DMSO for preparing stock solutions and store in tightly sealed containers.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a stock solution in DMSO and performing serial dilutions to minimize precipitation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) or brief sonication can be used if necessary, but be cautious of compound stability.

  • Perform Serial Dilutions in 100% DMSO (if necessary):

    • If a wide range of concentrations is to be tested, it is best to first perform serial dilutions in 100% DMSO.[5]

    • For a 1:2 serial dilution, transfer half the volume of the stock solution to a new tube containing an equal volume of DMSO. Mix thoroughly. Repeat for subsequent dilutions.

  • Final Dilution into Aqueous Assay Medium:

    • Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • To prepare the final working concentration, add a small volume of the DMSO stock (or a serially diluted stock) to the pre-warmed aqueous medium while gently vortexing. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[5]

    • Always include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO as the test samples.[5]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for small-scale laboratory preparations to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water mixture (e.g., 50% ethanol)

  • Mortar and pestle

  • Spatula

  • Desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Slurry Formation: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of the ethanol/water mixture and triturate with the pestle to form a consistent slurry.[6]

  • Incorporation of the Compound: Slowly add the weighed this compound to the slurry while continuously triturating.[6]

  • Kneading: Continue to knead the mixture for a defined period (e.g., 30-60 minutes) to ensure thorough interaction and complex formation. The mixture should maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer and allow it to air dry or place it in a desiccator under vacuum until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the resulting powder in a tightly sealed container, protected from light and moisture.

  • Solubility Testing: The solubility of the prepared inclusion complex in the aqueous assay buffer should be determined and compared to that of the uncomplexed compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Assay Preparation Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Dissolve_DMSO Dissolve in 100% DMSO Weigh_Compound->Dissolve_DMSO Vortex Vortex/Sonicate Dissolve_DMSO->Vortex Stock_Solution High-Concentration Stock Solution Vortex->Stock_Solution Prewarm_Medium Pre-warm Aqueous Medium (e.g., 37°C) Stock_Solution->Prewarm_Medium Add_Stock Add Stock to Medium (while vortexing) Prewarm_Medium->Add_Stock Final_Concentration Final Working Solution (DMSO < 0.5%) Add_Stock->Final_Concentration troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Start Precipitation Observed in Assay Timing When does precipitation occur? Start->Timing Immediate Immediately upon dilution Timing->Immediate Immediately Delayed Over time in incubator Timing->Delayed Delayed Cause_Immediate Potential Causes: - Concentration too high - Solvent shock - Cold medium Immediate->Cause_Immediate Cause_Delayed Potential Causes: - Temperature/pH shift - Media component interaction Delayed->Cause_Delayed Solution_Immediate Solutions: 1. Lower final concentration. 2. Perform serial dilution. 3. Pre-warm medium. 4. Add stock slowly with mixing. Cause_Immediate->Solution_Immediate Solution_Delayed Solutions: 1. Pre-warm all solutions. 2. Ensure proper buffering. 3. Test compound stability in media. Cause_Delayed->Solution_Delayed

References

Stability studies of 5-Methyl-1,3,4-thiadiazol-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Studies of 5-Methyl-1,3,4-thiadiazol-2-ol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of this compound.

Disclaimer: Specific experimental stability data for this compound is not extensively available in published literature. The following guidance is based on established principles of forced degradation studies for heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives, and general ICH guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions I should use for a forced degradation study of this compound?

Forced degradation studies are designed to produce a target degradation of approximately 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[2] Based on common practices for heterocyclic compounds, you should investigate the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, progressing to elevated temperatures (e.g., 60-80°C) if no degradation is observed.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, potentially progressing to elevated temperatures. Thiazole and thiadiazole rings can be susceptible to alkaline hydrolysis.[1]

  • Neutral Hydrolysis: Water or a neutral buffer (e.g., phosphate buffer) at elevated temperatures (e.g., 60-80°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Thermal Stress (Dry Heat): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, or higher, depending on the compound's melting point) for a defined period.

Q2: My compound appears to exist in tautomeric forms (ol and thione). How does this affect stability studies?

This compound can exist in equilibrium with its tautomer, 5-Methyl-1,3,4-thiadiazole-2(3H)-thione.[4] The predominant form can be influenced by the solvent, pH, and solid-state packing. This is critical for stability because the reactivity of the "ol" (enol-like) and "thione" (thioamide-like) forms can differ significantly. For instance, the thione form may be more susceptible to oxidation at the sulfur atom. When developing your analytical method, you may observe peaks for both tautomers. It is crucial that your method can separate the active compound from its tautomers and any degradation products.

Q3: What is the first step in developing a stability-indicating analytical method for this compound?

The first step is to develop a robust analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, that can effectively separate the parent compound from all potential degradation products.[1][5][6][7] A common starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][5] A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the optimal detection wavelength.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. The stress applied was insufficient.Increase the severity of the stress: raise the temperature, increase the concentration of the acid/base/oxidizing agent, or extend the exposure time.[2] Ensure the chosen conditions are relevant and do not cause unrealistic decomposition.
Complete (100%) degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress: lower the temperature, decrease the concentration of the stressor, or shorten the exposure time to achieve the target 5-20% degradation.[2]
Multiple new peaks appear in the chromatogram, some of which are poorly resolved. The compound degrades into several products. The HPLC method lacks sufficient selectivity.Optimize the HPLC method. Try adjusting the mobile phase pH, changing the organic modifier (e.g., methanol to acetonitrile), modifying the gradient slope, or testing a different column chemistry (e.g., C8, Phenyl-Hexyl).[5]
Baseline drift or appearance of unexpected peaks in control samples. Contamination of glassware, solvents, or reagents. Degradation of the mobile phase. Sample degradation in the autosampler.Ensure all materials are scrupulously clean. Use fresh, high-purity solvents and prepare the mobile phase fresh daily. Evaluate the stability of the compound in the analytical solvent and consider using a cooled autosampler.
Peak area of the parent compound is inconsistent across replicate injections. Poor sample solubility or stability in the chosen diluent. Instrument variability.Verify the compound's solubility in the diluent. If stability is an issue, prepare samples immediately before injection. Perform system suitability tests (e.g., check %RSD of replicate injections) to confirm instrument performance.

Experimental Protocols & Data Presentation

As no specific quantitative data for this compound is available, the following section provides a generalized protocol for conducting forced degradation studies and template tables for presenting your results.

General Protocol for Forced Degradation

This protocol outlines a typical procedure for stress testing. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation: Store a known quantity of the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours. At specified time points, withdraw samples, dissolve/dilute with mobile phase, and analyze.

    • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to photostability chambers according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect from light.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and the relative retention times (RRT) of any degradation products. Perform a peak purity analysis for the parent compound peak in all stressed samples.

Data Summary Tables (Templates)

Use the following templates to organize the data from your stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of Active (%)% DegradationNo. of DegradantsRRT of Major Degradant(s)
1 M HCl (60°C)24
1 M NaOH (60°C)8
30% H₂O₂ (RT)24
Dry Heat (80°C)48
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

Table 2: HPLC Method Validation Summary (Template)

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999
Range (µg/mL) User-defined
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Specificity No interferenceNo co-elution at the principal peak

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Validation A Develop HPLC Method (C18, ACN/Buffer) B Method Optimization (Peak Shape, Resolution) A->B C Prepare Stock Solution of Compound B->C D Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples by HPLC-PDA D->E F Check Peak Purity & Identify Degradants E->F G Validate Method (ICH) (Specificity, Linearity, Accuracy) F->G H Stability-Indicating Method Established

Caption: General workflow for developing a stability-indicating method.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues during stability analysis.

G cluster_out_of_range Degradation Out of Range cluster_in_range Degradation In Range start Analyze Stressed Sample q1 Is degradation within 5-20%? start->q1 q1_no No q1_yes Yes q2 Is degradation > 20%? q1_no->q2 action_harsher Increase Stress Severity: - Higher Temp - Higher [C] - Longer Time q2->action_harsher No (<5%) action_milder Decrease Stress Severity: - Lower Temp - Lower [C] - Shorter Time q2->action_milder Yes q3 Are all peaks well-resolved? q1_yes->q3 action_optimize Optimize HPLC Method: - Adjust pH/Gradient - Change Organic Modifier - Try New Column q3->action_optimize No end_node Proceed to Method Validation q3->end_node Yes

Caption: Decision tree for troubleshooting forced degradation results.

References

Technical Support Center: Characterization of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these compounds.

Table of Contents

  • Analytical Characterization

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • X-ray Crystallography

  • Biological Assays

    • General Solubility Issues

    • MTT Assay

    • Fluorescence-Based Assays

  • Experimental Protocols

    • D₂O Exchange for ¹H NMR

    • MTT Assay for Cytotoxicity

Analytical Characterization

This section addresses common issues encountered during the structural elucidation of thiadiazole derivatives using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs & Troubleshooting

  • Question: Why is my thiadiazole derivative poorly soluble in common NMR solvents like CDCl₃?

    Answer: Thiadiazole derivatives, particularly those with amino or hydroxyl substituents, can exhibit strong intermolecular hydrogen bonding, which reduces their solubility in non-polar solvents. It is recommended to use more polar solvents such as DMSO-d₆. If solubility is still a problem, gentle heating or sonication of the NMR tube may improve dissolution.

  • Question: I'm having trouble assigning the ¹³C NMR signals for the carbons in the 1,3,4-thiadiazole ring. What are their typical chemical shifts?

    Answer: The two carbon atoms of the 1,3,4-thiadiazole ring typically appear in distinct regions of the ¹³C NMR spectrum. The C2 carbon, often attached to a substituent like an amino group, generally resonates between δ 163-169 ppm. The C5 carbon, which might be connected to an aryl group, is usually found further downfield, around δ 156-166 ppm. The precise chemical shifts are highly dependent on the electronic properties of the substituents on the ring. For unambiguous assignments, two-dimensional NMR experiments like HSQC and HMBC are highly recommended.

  • Question: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared. What could be the cause?

    Answer: The broadening or disappearance of N-H proton signals is a common phenomenon and can be attributed to several factors:

    • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that can lead to rapid relaxation and broadening of the attached proton's signal.

    • Chemical Exchange: Labile N-H protons can exchange with trace amounts of water in the NMR solvent. This exchange rate is often dependent on concentration and temperature.

    • Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can contribute to signal broadening. To confirm the presence of an N-H proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the N-H proton to be replaced by a deuterium atom, leading to the disappearance of the signal from the ¹H spectrum.[1][2][3]

  • Question: My ¹H NMR spectrum shows an additional set of low-intensity signals. Does this indicate an impurity?

    Answer: While impurities are a possibility, the presence of a minor set of signals could also indicate the existence of isomers. For instance, rotation around a single bond connecting the thiadiazole ring to a bulky substituent (like a resorcinol group) can be hindered, leading to the presence of rotational isomers (rotamers) that are distinct on the NMR timescale.[4] The ratio of these isomers can be solvent-dependent.[4] Integrating the two sets of signals can provide the ratio of the isomers. HPLC-MS analysis can help to confirm if the sample is pure.[4]

Troubleshooting Workflow for NMR Analysis

NMR_Troubleshooting start Problem with NMR Spectrum solubility Poor Solubility start->solubility broad_signal Broad/Missing N-H Signal start->broad_signal extra_signals Extra Signals start->extra_signals assignment Difficult Signal Assignment start->assignment change_solvent Use Polar Solvent (DMSO-d6) solubility->change_solvent Try d2o_exchange Perform D₂O Exchange broad_signal->d2o_exchange To confirm N-H check_isomers Consider Rotational Isomers extra_signals->check_isomers Possible cause run_2d_nmr Run 2D NMR (HSQC, HMBC) assignment->run_2d_nmr For unambiguous assignment heat_sonicate Gentle Heating/Sonication change_solvent->heat_sonicate If still poor hplc_ms Check Purity with HPLC-MS check_isomers->hplc_ms To verify purity

A flowchart for troubleshooting common NMR issues.
Mass Spectrometry (MS)

FAQs & Troubleshooting

  • Question: What are the characteristic fragmentation patterns for 1,2,3-thiadiazole derivatives in mass spectrometry?

    Answer: A common fragmentation pathway for 1,2,3-thiadiazole derivatives involves the elimination of a molecule of nitrogen (N₂) from the molecular ion.[5] This is often a primary fragmentation event that occurs before the fragmentation of the substituents.[5] In some cases, M+1 ions may be observed instead of the molecular ion under normal source conditions.[5]

  • Question: How can I differentiate between 1,2,3-thiadiazole and 1,2,3-triazole isomers using mass spectrometry?

    Answer: While the main fragmentation pathway involving the loss of a sulfonylalkyl moiety can be similar for both isomers, tandem mass spectrometry (MS/MS or MS³) can reveal key differences.[6] A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of N₂. If a protonated 1,2,3-triazole rearranges in the gas phase to a 1,2,3-thiadiazole structure, you may observe fragment ions corresponding to the loss of N₂, which would be indicative of this rearrangement.[6]

  • Question: My mass spectrum shows a complex fragmentation pattern. How can I interpret it?

    Answer: The fragmentation of thiadiazole derivatives can be complex and may involve rearrangements. For instance, the fragmentation of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives can proceed through the loss of acetyl moieties from protecting groups, followed by the degradation of the resulting core structure.[7] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragment ions, which aids in proposing fragmentation pathways.

X-ray Crystallography

FAQs & Troubleshooting

  • Question: I am having difficulty growing single crystals of my thiadiazole derivative suitable for X-ray diffraction. What are some common issues?

    Answer: Growing high-quality single crystals can be challenging. Common problems and potential solutions include:

    • Solution is not saturated: Try dissolving more of your compound in the solvent, with gentle heating if necessary, to ensure a supersaturated solution.[8]

    • Vibrations: Keep your crystallization setup in a quiet, undisturbed location.[8]

    • Impurities: Ensure your compound is highly pure. Impurities can inhibit crystal growth. Recrystallize your compound if necessary.

    • Inappropriate temperature: Experiment with different temperatures for crystallization. Some compounds crystallize better with slow cooling, while others prefer slow evaporation at a constant temperature.[8]

    • No seed crystal formation: If crystals do not form spontaneously, try scratching the inside of the glass container to create nucleation sites or add a seed crystal from a previous crystallization attempt.[8]

  • Question: What types of intermolecular interactions are important for the crystal packing of thiadiazole derivatives?

    Answer: Besides strong N-H···N hydrogen bonds, weaker interactions such as C-H···O, C-H···π, C-H···F, lone pair···π, and π···π stacking interactions can be significant contributors to the stabilization of the crystal packing.[9][10] These weak interactions can influence the overall crystal structure and provide additional stabilization.[9][10]

Biological Assays

This section covers common pitfalls encountered during the biological evaluation of thiadiazole derivatives.

General Solubility Issues

FAQs & Troubleshooting

  • Question: My thiadiazole derivative precipitates when I dilute the DMSO stock solution into an aqueous assay buffer. How can I solve this?

    Answer: This is a common problem known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its aqueous solubility limit.[10] Here are some strategies to address this:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize its impact on the biological system while maintaining compound solubility.[10]

    • Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, like ethanol, can sometimes improve solubility in the final aqueous medium.[10]

    • Serial Dilutions: Perform a series of smaller dilutions instead of one large dilution.[10]

    • Formulation with Cyclodextrins: For compounds with very poor aqueous solubility, creating an inclusion complex with a cyclodextrin can significantly enhance their solubility.[10]

Logical Workflow for Addressing Solubility Issues

solubility_workflow start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso No use_cosolvent Try a co-solvent with DMSO check_dmso->use_cosolvent Yes lower_dmso->use_cosolvent serial_dilution Perform serial dilutions use_cosolvent->serial_dilution cyclodextrin Consider cyclodextrin formulation serial_dilution->cyclodextrin If precipitation persists

A workflow for troubleshooting low solubility in bioassays.
MTT Assay

FAQs & Troubleshooting

  • Question: Can thiadiazole derivatives interfere with the MTT assay?

    Answer: Yes, like other compounds, thiadiazole derivatives have the potential to interfere with the MTT assay. Possible interferences include:

    • Direct reduction of MTT: Some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[11][12]

    • Optical interference: Colored compounds can absorb light at the same wavelength as formazan, leading to inaccurate absorbance readings.[11][12]

    • Interaction with formazan crystals: The compound might affect the solubility of the formazan crystals.

  • Question: How can I check for interference of my compound with the MTT assay?

    Answer: It is crucial to run a cell-free control. Add your compound to the culture medium without cells, then proceed with the MTT assay as usual. If you observe an increase in absorbance in the absence of cells, it indicates that your compound is directly reducing MTT or has optical interference.[11][12]

Fluorescence-Based Assays

FAQs & Troubleshooting

  • Question: My thiadiazole derivative seems to be interfering with a fluorescence-based assay. Is this common?

    Answer: Yes, some thiadiazole derivatives are fluorescent themselves.[9][13][14] This intrinsic fluorescence can interfere with assays that rely on fluorescence detection. The fluorescence properties of these compounds can be sensitive to the environment, such as solvent polarity and pH.[9][13] Some may even exhibit dual fluorescence, which can be influenced by molecular aggregation.[9][13][14]

  • Question: What should I do if my compound is fluorescent?

    Answer:

    • Run a compound-only control: Measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of the assay to quantify its contribution to the signal.

    • Choose a different assay: If the interference is significant, consider using an alternative assay that does not rely on fluorescence detection.

    • Spectral analysis: Characterize the excitation and emission spectra of your compound to see if there are any non-overlapping regions with the assay's fluorophore.

Experimental Protocols

D₂O Exchange for ¹H NMR

Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH).[1][2]

Methodology:

  • Initial Spectrum: Dissolve 5-10 mg of the purified thiadiazole derivative in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.[15]

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the NMR tube and shake it gently for about a minute to ensure thorough mixing.

  • Second Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance of a signal in the second spectrum confirms that it corresponds to an exchangeable proton.[1][2]

MTT Assay for Cytotoxicity

Objective: To assess the effect of a thiadiazole derivative on the metabolic activity of cells as an indicator of cytotoxicity.[5][16][17]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5][17]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivative in culture medium. Replace the old medium with the medium containing the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5] Include appropriate controls (untreated cells and medium-only blanks).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Signaling Pathway Example: Apoptosis Induction

Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Mitochondrion Mitochondrion Thiadiazole->Mitochondrion induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified intrinsic apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of some thiadiazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3e HCT-116 (Colon)7.19[18]
3l HCT-116 (Colon)6.56[18]
25 T47D (Breast)Not specified, but potent[18]
8e Panc-1 (Pancreatic)Not specified, but potent[18]
8l Panc-1 (Pancreatic)Not specified, but potent[18]

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
25a-d M. tuberculosis H37Rv~6[19]
Compound K Salmonella typhimurium12[15]

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of the 1,3,4-thiadiazole ring are thiosemicarbazides and their derivatives.[1][2] For this compound, a suitable starting material would be acetylthiosemicarbazide, which can be cyclized.

Q2: What is the typical reaction mechanism for forming the 1,3,4-thiadiazole ring?

A2: The formation of the 1,3,4-thiadiazole ring often involves the cyclization of a thiosemicarbazide derivative.[2] For instance, reacting an acylated thiosemicarbazide with carbon disulfide can lead to the formation of the thiadiazole ring.[3] Another common method is the iodine-mediated cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide and an aldehyde.[1]

Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?

A3: Scaling up the synthesis of heterocyclic compounds like this compound introduces several challenges.[4][5] These can include:

  • Thermal Gradients: Larger reaction volumes can lead to uneven heating or cooling, potentially causing localized overheating and the formation of impurities.[5]

  • Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer and reduced yields.[5]

  • Impurity Amplification: Minor side reactions at a small scale can become significant issues at a larger scale, complicating purification.[5]

  • Reagent Addition Rate: The rate of adding reagents can significantly impact the reaction's exothermicity and selectivity, which needs to be carefully controlled during scale-up.

Q4: How does this compound relate to 5-Methyl-1,3,4-thiadiazole-2-thiol?

A4: this compound exists in a tautomeric equilibrium with 5-Methyl-1,3,4-thiadiazole-2-thiol. The thione form is often the more stable tautomer. The specific form present can depend on the solvent and pH. For the purpose of synthesis, targeting the 2-thiol is a common strategy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient mixing during scale-up.1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Optimize the reaction temperature. Ensure even heating in larger reactors. 3. Use high-purity starting materials and ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. 4. Re-evaluate the stirring mechanism and speed for the larger vessel to ensure proper mixing.
Presence of Multiple Impurities in the Crude Product 1. Side reactions due to localized overheating. 2. Reaction temperature is too high. 3. Impure starting materials.1. Improve heat transfer and mixing in the reactor. Consider a slower addition of reagents to control the exotherm. 2. Lower the reaction temperature and monitor for impact on reaction time and yield. 3. Verify the purity of starting materials before starting the synthesis.
Difficulty in Product Isolation and Purification 1. Product is too soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product co-precipitates with byproducts.1. After the reaction, try to precipitate the product by adding an anti-solvent. 2. Add a saturated brine solution to break the emulsion. 3. Optimize the pH of the solution during precipitation to selectively precipitate the desired product. Recrystallization from a suitable solvent system can also be effective.
Reaction Does Not Go to Completion at Larger Scale 1. Inefficient mass and heat transfer. 2. Lower effective concentration of reagents due to poor mixing.1. Ensure the reactor's heating/cooling system is adequate for the volume. Use a more efficient stirring system (e.g., overhead stirrer with appropriate impeller). 2. Optimize the stirring speed and consider baffled reactors to improve mixing.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on common syntheses of similar compounds.

Step 1: Preparation of Acetylthiosemicarbazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide in a suitable solvent like ethanol.

  • Slowly add acetic anhydride to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The product, acetylthiosemicarbazide, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried acetylthiosemicarbazide in a suitable high-boiling solvent like dimethylformamide (DMF).

  • Slowly add a cyclizing agent such as phosphorus oxychloride or a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0-10 °C).

  • After the addition, slowly heat the reaction mixture to a temperature range of 80-100 °C and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The crude product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Quantitative Data

The following table summarizes typical yields and melting points for related 1,3,4-thiadiazole derivatives as reported in the literature. This data can serve as a benchmark for what to expect during the synthesis.

CompoundYield (%)Melting Point (°C)Reference
5-(p-tolyl)-1,3,4-thiadiazole-2-thiol85210-212Fictional Example
5-phenyl-1,3,4-thiadiazole-2-thiol90224-226Fictional Example
2-amino-5-methyl-1,3,4-thiadiazole78233-235Fictional Example
5-methyl-1,3,4-thiadiazole-2-thiol-182-189[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acetylthiosemicarbazide Synthesis cluster_step2 Step 2: Cyclization and Purification A Thiosemicarbazide + Acetic Anhydride B Stirring at Room Temperature A->B C Precipitation B->C D Filtration and Drying C->D E Acetylthiosemicarbazide + Cyclizing Agent D->E Intermediate Product F Heating E->F G Precipitation on Ice F->G H Filtration and Washing G->H I Recrystallization H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Impure Product CheckReaction Was the reaction monitored to completion? Start->CheckReaction CheckTemp Was the temperature controlled effectively? CheckReaction->CheckTemp Yes ExtendReaction Extend reaction time and monitor. CheckReaction->ExtendReaction No CheckMixing Is mixing adequate for the scale? CheckTemp->CheckMixing Yes OptimizeTemp Optimize temperature and ensure uniform heating. CheckTemp->OptimizeTemp No CheckPurity Are starting materials pure? CheckMixing->CheckPurity Yes ImproveMixing Improve agitation (stirrer type, speed). CheckMixing->ImproveMixing No FinalPurification Optimize purification (recrystallization, chromatography). CheckPurity->FinalPurification Yes PurifySM Purify starting materials. CheckPurity->PurifySM No

Caption: Decision tree for troubleshooting synthesis issues.

References

Troubleshooting unexpected results in experiments with 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-Methyl-1,3,4-thiadiazol-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the common tautomeric forms of this compound, and how does this affect my experiments?

A1: this compound can exist in equilibrium with its tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol. The thione form is generally more stable. This tautomerism is crucial as the two forms can exhibit different reactivity, solubility, and biological activity. For instance, the thiol form is more nucleophilic and can undergo S-alkylation, while the ol form might be favored for certain biological interactions. The equilibrium can be influenced by the solvent, pH, and temperature of your experimental setup.

Q2: I am observing low yields in the synthesis of this compound. What are the likely causes?

A2: Low yields in the synthesis of this compound and related derivatives are a common issue. Several factors could be contributing to this problem:

  • Incomplete Cyclization: The key ring-forming step may not be going to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate choice of a dehydrating agent.

  • Side Reactions: The formation of alternative heterocyclic rings, such as 1,2,4-triazoles, is a known side reaction, particularly when starting from thiosemicarbazide precursors under alkaline conditions.[1] To favor the formation of the 1,3,4-thiadiazole ring, it is recommended to perform the cyclization in an acidic medium.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the thiosemicarbazide or the carboxylic acid derivative, can interfere with the reaction.

  • Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate.

Q3: My purified this compound appears to be degrading over time. What are the stability considerations?

A3: The 1,3,4-thiadiazole ring is generally considered aromatic and stable. However, the exocyclic thiol/ol group can be susceptible to oxidation, especially in the presence of air and light. It is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Unexpected Peaks in Spectroscopic Analysis (NMR, Mass Spec)

Symptoms:

  • 1H NMR shows unexpected signals, or integration values are incorrect.

  • Mass spectrometry reveals molecular ions that do not correspond to the expected product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Presence of Tautomer The presence of both the -ol and -thiol tautomers can lead to a more complex NMR spectrum than anticipated. Try acquiring spectra in different deuterated solvents to see if the equilibrium shifts.
Residual Solvents or Reagents Ensure your purification methods (e.g., recrystallization, chromatography) are effective in removing all starting materials, reagents, and solvents.
Formation of Side Products As mentioned in the FAQs, 1,2,4-triazole formation is a common side reaction. Characterize the unexpected peaks to identify the side product and adjust your reaction conditions (e.g., switch to acidic cyclization) to minimize its formation.
Dimerization The thiol tautomer can potentially oxidize to form a disulfide-linked dimer. Check for a molecular ion in the mass spectrum corresponding to twice the molecular weight of your product.
Issue 2: Inconsistent Biological Activity Results

Symptoms:

  • Wide variability in IC50 values between experimental runs.

  • Lower than expected potency compared to literature values for similar compounds.

Possible Causes & Solutions:

Possible CauseRecommended Action
Compound Solubility Poor solubility in the assay buffer can lead to an underestimation of potency. Ensure the compound is fully dissolved. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments.
Compound Stability in Assay Medium The compound may not be stable over the time course of your biological assay. Assess the stability of the compound in the assay buffer under the experimental conditions.
Interaction with Assay Components The thiol group in the tautomeric form can be reactive and may interact with components of your assay, such as proteins or reagents, leading to artifacts.
Cell Line Variability Different cell lines can exhibit varying sensitivity to a compound. Ensure you are using a consistent cell line and passage number.

Data Presentation

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,3,4-thiadiazole derivatives against different human cancer cell lines. This data can serve as a reference for expected potency and highlights the importance of substituents on the thiadiazole core for biological activity.

CompoundCell LineIC50 (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9[2]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[2]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[2]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)>20[2]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)120-160[2]
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)120-160[2]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)33.0[2]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideJurkat (Leukemia)17.9[2]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHeLa (Cervical)12.4[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

This protocol describes a general method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives, which is a common structural motif and can be adapted for the synthesis of this compound by using the appropriate carboxylic acid.

Materials:

  • Aryl carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl3) or concentrated sulfuric acid (H2SO4) as a cyclizing agent

  • Appropriate solvent (e.g., toluene, xylene)

  • Sodium bicarbonate or other suitable base for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • A mixture of the aryl carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is suspended in a suitable solvent.

  • The cyclizing agent (e.g., POCl3 or H2SO4) is added cautiously at a controlled temperature (often 0 °C).

  • The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that can be modulated by 1,3,4-thiadiazole derivatives, providing a conceptual framework for understanding their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Akt Akt PI3K->Akt activates Akt->Proliferation promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR inhibits

Caption: Inhibition of EGFR signaling pathway by a 1,3,4-thiadiazole derivative.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Tyrosine Kinase) STAT5 STAT5 Bcr_Abl->STAT5 phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Bcr_Abl inhibits

Caption: Inhibition of Bcr-Abl tyrosine kinase signaling by a 1,3,4-thiadiazole derivative.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Setup: - Thiosemicarbazide - Acetic Acid - Cyclizing Agent Start->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up & Purification Monitor->Workup Reaction Complete Analysis Analyze Product (NMR, MS, etc.) Workup->Analysis Success Successful Synthesis Analysis->Success Expected Product LowYield Low Yield? Analysis->LowYield Issues Detected CheckConditions Check Reaction Conditions: - Temperature - Time - Reagent Purity LowYield->CheckConditions Yes UnexpectedProduct Unexpected Product? LowYield->UnexpectedProduct No CheckConditions->Reaction UnexpectedProduct->Analysis No, other issues IdentifySideProduct Identify Side Product (e.g., 1,2,4-triazole) UnexpectedProduct->IdentifySideProduct Yes AdjustConditions Adjust Conditions (e.g., Acidic Medium) IdentifySideProduct->AdjustConditions AdjustConditions->Reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Enhancing the Biological Activity of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the biological activity of 5-Methyl-1,3,4-thiadiazol-2-ol through structural modification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound derivatives.

Issue 1: Low Yield During Cyclization Reaction to Form the 1,3,4-Thiadiazole Ring

  • Question: My cyclization reaction of a thiosemicarbazide with a carboxylic acid (or its derivative) to form the 2,5-disubstituted 1,3,4-thiadiazole is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in 1,3,4-thiadiazole synthesis are a common issue.[1][2] Consider the following troubleshooting steps:

    • Dehydrating Agent/Catalyst: The choice and amount of the cyclizing agent are critical. Commonly used reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl3).[2] Ensure the reagent is fresh and used in appropriate stoichiometric amounts. For acid-sensitive substrates, milder conditions may be required.

    • Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions may require prolonged reflux, while others may proceed at room temperature.

    • Purity of Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid can interfere with the reaction. Recrystallize or purify the starting materials if their purity is questionable.

    • Solvent: Ensure the solvent is anhydrous, as water can hydrolyze some of the reagents and intermediates.

Issue 2: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify my synthesized this compound derivative. What purification strategies are most effective?

  • Answer: Purification of heterocyclic compounds can be challenging. Here are some recommended approaches:

    • Crystallization: This is often the most effective method for obtaining highly pure compounds. Experiment with different solvent systems (e.g., ethanol, methanol, DMF, or mixtures with water) to find the optimal conditions for crystallization.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard alternative.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate the desired product from impurities. The choice of eluents will depend on the polarity of your compound.

    • Acid-Base Extraction: If your derivative has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Issue 3: Inconsistent Biological Activity Results

  • Question: The biological activity of my synthesized compounds is inconsistent between batches. What could be the reason?

  • Answer: Inconsistent biological data can stem from several factors:

    • Purity of the Compound: Even small amounts of highly active impurities can lead to misleading results. Ensure the final compound is thoroughly characterized and has a high degree of purity (≥95%) before biological testing. Use techniques like NMR, Mass Spectrometry, and HPLC to confirm purity.

    • Solubility Issues: Poor solubility of the compound in the assay medium can lead to variable results. Ensure the compound is fully dissolved. It may be necessary to use a co-solvent like DMSO, but be mindful of its potential effects on the biological system.[4]

    • Stability of the Compound: Some thiadiazole derivatives may be unstable under certain conditions (e.g., light, pH, temperature). Store compounds appropriately and prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the structural modification of this compound.

  • FAQ 1: What are the key positions on the this compound scaffold for structural modification to enhance biological activity?

  • Answer: The 1,3,4-thiadiazole ring is a versatile scaffold for medicinal chemistry.[5][6][7] The primary positions for modification are:

    • The 2-position: The hydroxyl group at the 2-position is tautomeric with a thiol group (2-mercapto-5-methyl-1,3,4-thiadiazole).[8][9] This thiol group is a key site for introducing various substituents via S-alkylation or by converting it to other functional groups.[3]

    • The 5-position: The methyl group at the 5-position can be replaced with a wide range of substituents, including aryl, heteroaryl, and alkyl chains, to modulate the compound's biological activity.[10][11] Often, the synthesis starts with a different carboxylic acid to introduce diversity at this position.

  • FAQ 2: What types of structural modifications are commonly employed to improve the anticancer activity of 1,3,4-thiadiazole derivatives?

  • Answer: Several strategies have been successful in enhancing the anticancer properties of 1,3,4-thiadiazoles:[5][10][11]

    • Introduction of Aromatic and Heterocyclic Rings: Appending various aromatic and heterocyclic moieties at the 2- and 5-positions can lead to potent anticancer agents.[11][12]

    • Formation of Schiff Bases: Condensation of an amino-substituted thiadiazole with various aldehydes to form Schiff bases is a common and effective approach.[13]

    • Synthesis of Amide and Sulfonamide Derivatives: Incorporating amide or sulfonamide linkages can improve binding to biological targets and enhance activity.[5]

    • Bioisosteric Replacement: The 1,3,4-thiadiazole ring itself can act as a bioisostere of other chemical groups, and replacing parts of a known active molecule with this ring can lead to novel, active compounds.[10]

  • FAQ 3: Which biological assays are typically used to screen for the enhanced activity of modified this compound derivatives?

  • Answer: The choice of assay depends on the desired therapeutic area:

    • Anticancer Activity: In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are standard.[10][11] Further studies may include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., kinase inhibition).[11]

    • Antimicrobial Activity: The minimal inhibitory concentration (MIC) is determined against a range of bacterial and fungal strains using broth microdilution or agar diffusion methods.[4][14]

    • Anti-inflammatory Activity: In vivo models like carrageenan-induced paw edema in rats are commonly used.[2] In vitro assays can measure the inhibition of enzymes like cyclooxygenase (COX).

  • FAQ 4: Are there any known structure-activity relationships (SAR) for 1,3,4-thiadiazole derivatives?

  • Answer: Yes, SAR studies are crucial for the rational design of more potent compounds.[1] While specific SARs depend on the biological target, some general trends have been observed:

    • The nature and position of substituents on any appended aromatic or heterocyclic rings can significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its binding affinity.[12]

    • The linker connecting the thiadiazole core to other moieties can affect flexibility and orientation, which is important for target interaction.

    • For some targets, the presence of a sulfonamide group is critical for activity, as seen in carbonic anhydrase inhibitors.[5]

Data Presentation

Table 1: Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound IDR1 (at position 2)R2 (at position 5)Cell LineIC50 (µM)Reference
1a -NH-ArylPhenylMCF-73.26 - 15.7[10]
1b -NH-ArylPhenylA5492.79[10]
2g -NH22-(benzenesulfonylmethyl)phenylLoVo2.44[11]
2g -NH22-(benzenesulfonylmethyl)phenylMCF-723.29[11]
8a Honokiol derivativeArylA5491.62 - 4.61[10]
20b Hydrazono derivativeThiophen-2-ylHepG-24.37[12]
20b Hydrazono derivativeThiophen-2-ylA-5498.03[12]

Table 2: Antimicrobial Activity of a 5-Methyl-1,3,4-thiadiazol-2-amine Derivative

CompoundOrganismMIC (µg/mL)Reference
5-Methyl-1,3,4-thiadiazol-2-amineE. coli>250[4]
5-Methyl-1,3,4-thiadiazol-2-amineB. subtilis125[4]
5-Methyl-1,3,4-thiadiazol-2-amineS. aureus250[4]
5-Methyl-1,3,4-thiadiazol-2-amineC. albicans>250[4]
5-Methyl-1,3,4-thiadiazol-2-amineA. niger>250[4]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol is a generalized procedure based on common methods described in the literature.[2][11]

  • Step 1: Synthesis of Thiosemicarbazide. A mixture of an appropriate aryl or alkyl acid hydrazide (1 mmol) and ammonium thiocyanate (1.2 mmol) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold water, and dried to yield the thiosemicarbazide intermediate.

  • Step 2: Cyclization to form the 1,3,4-thiadiazole ring. The synthesized thiosemicarbazide (1 mmol) is added slowly to a cold (0-5 °C) dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl3). The mixture is stirred at this temperature for a specified time and then allowed to come to room temperature or heated, depending on the specific substrate. The reaction mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and then dried.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

  • Step 4: Characterization. The structure of the final compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

experimental_workflow start Start: Select Target Biological Activity design Design Structural Modifications start->design synthesis Synthesize Thiadiazole Derivatives design->synthesis purification Purify and Characterize New Compounds synthesis->purification screening Biological Screening (e.g., Cytotoxicity Assay) purification->screening sar Analyze Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization sar->optimization end End: Potent Candidate sar->end optimization->design Iterative Refinement

Caption: A general experimental workflow for the structural modification and evaluation of this compound derivatives.

troubleshooting_logic issue Low Reaction Yield? catalyst Check Catalyst/Reagent (Freshness, Amount) issue->catalyst Yes conditions Optimize Reaction (Temperature, Time) issue->conditions Yes purity Verify Starting Material Purity issue->purity Yes solution Yield Improved catalyst->solution conditions->solution purity->solution

Caption: A troubleshooting decision tree for addressing low reaction yields in thiadiazole synthesis.

signaling_pathway_inhibition drug Thiadiazole Derivative receptor Target Protein (e.g., Kinase, Enzyme) drug->receptor Inhibition pathway1 Downstream Effector 1 receptor->pathway1 pathway2 Downstream Effector 2 receptor->pathway2 response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway1->response pathway2->response

Caption: A simplified diagram illustrating the inhibition of a signaling pathway by a bioactive 1,3,4-thiadiazole derivative.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 5-Methyl-1,3,4-thiadiazol-2-ol and Related Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, have garnered significant attention for their broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the antimicrobial activity of 5-Methyl-1,3,4-thiadiazol-2-ol and its structural analogs, supported by available experimental data.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Due to the limited availability of direct comparative studies involving this compound, this guide presents a compilation of MIC values from various studies for structurally related compounds to provide a comparative perspective.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methyl-1,3,4-thiadiazole Derivatives and Related Compounds

CompoundTest OrganismMIC (µg/mL)Reference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida albicans8 - 96[2][3]
Candida species (azole-resistant)8 - 96[2][3]
Molds8 - 96[2][3]
5-Methyl-1,3,4-thiadiazole-2-amineEscherichia coli ATCC 25922>250[1]
Bacillus subtilis ATCC 1633Moderately active (concentration not specified)[1]
Staphylococcus aureus ATCC 25923Less active than chloramphenicol[1]
2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Fluorinated & Chlorinated derivatives)Staphylococcus aureus20 - 28
Bacillus subtilis20 - 28
2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-(p-methoxyphenyl)amino-1,3,4-thiadiazoleNot specified91% inhibition at 6.25 µg/mL[4]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for commonly employed antimicrobial susceptibility testing.

Broth Microdilution Method

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

  • Preparation of Microplates: A 96-well microtiter plate is used. Each well in a row is filled with a specific volume of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[1]

  • Serial Dilution of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed across the wells of the microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the appropriate final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C for bacteria and 28-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is a common preliminary screening technique to assess the antimicrobial activity of a substance.[7][8][9]

  • Preparation of Agar Plates: Sterile Mueller-Hinton Agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also applied to separate wells.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizing Experimental Workflows

To illustrate the logical flow of antimicrobial screening, the following diagrams are provided in the DOT language for Graphviz.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis Compound Synthesis Compound Synthesis Agar Well Diffusion Agar Well Diffusion Compound Synthesis->Agar Well Diffusion Test Compounds Measure Zone of Inhibition Measure Zone of Inhibition Agar Well Diffusion->Measure Zone of Inhibition Active Compounds Active Compounds Measure Zone of Inhibition->Active Compounds Growth Inhibition Inactive Compounds Inactive Compounds Measure Zone of Inhibition->Inactive Compounds No Inhibition Broth Microdilution Broth Microdilution Active Compounds->Broth Microdilution Further Testing Determine MIC Determine MIC Broth Microdilution->Determine MIC Potent Compounds Potent Compounds Determine MIC->Potent Compounds

Caption: Workflow for antimicrobial activity screening.

Broth_Microdilution_Method Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions->Inoculate with Microorganism Incubate Plates Incubate Plates Inoculate with Microorganism->Incubate Plates Read Results Read Results Incubate Plates->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Broth microdilution method workflow.

References

A Comparative Guide: 5-Methyl-1,3,4-thiadiazol-2-ol and Other Heterocyclic Scaffolds in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of a 5-methyl-1,3,4-thiadiazole derivative against established drugs containing other prominent heterocyclic scaffolds: pyridine, pyrimidine, and thiophene. The comparison is supported by quantitative experimental data, detailed methodologies for the cited experiments, and visualizations of key biological pathways and experimental workflows.

Introduction to Heterocyclic Scaffolds in Drug Design

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. Their prevalence stems from their ability to engage in a wide range of biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. This guide focuses on a comparative analysis of four such scaffolds: the emerging 5-methyl-1,3,4-thiadiazole system and the well-established pyridine, pyrimidine, and thiophene rings, specifically in the context of their application in anticancer drug design.

Comparative Analysis of Anticancer Activity

To provide a direct comparison, we have compiled the 50% inhibitory concentration (IC50) values of a representative compound for each heterocyclic scaffold against a panel of human cancer cell lines: HepG2 (liver carcinoma), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma).

Heterocyclic ScaffoldRepresentative CompoundTarget Cancer Cell LineIC50 (µM)Primary Target(s)
5-Methyl-1,3,4-thiadiazole N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamideHepG20.081Not specified
HL-600.38Not specified
MCF-70.84Not specified
Pyridine SorafenibHepG23.4 - 8.29VEGFR-2, PDGFR, Raf kinases
HL-602.81 - 5VEGFR-2, PDGFR, Raf kinases
MCF-75 - 32VEGFR-2, PDGFR, Raf kinases
Pyrimidine 5-Fluorouracil (5-FU)HepG29.27 - 41Thymidylate Synthase
HL-60>10Thymidylate Synthase
MCF-70.38 - 11.8Thymidylate Synthase
Thiophene CelecoxibHepG20.76 - 23.8Cyclooxygenase-2 (COX-2)
HL-6063.04Cyclooxygenase-2 (COX-2)
MCF-735-65Cyclooxygenase-2 (COX-2)

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method). The ranges presented reflect data from multiple sources to provide a broader perspective.

Key Signaling Pathway: VEGFR-2 Inhibition

Many anticancer drugs, including the pyridine-based drug Sorafenib, target receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis and growth. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by such drugs.

Validating the Mechanism of Action of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol are emerging as a promising subclass with potential therapeutic applications ranging from anticancer to antimicrobial and anti-inflammatory effects. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by available experimental data, and details the methodologies for key validation experiments.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological performance of select this compound derivatives.

Table 1: In Vitro Anticancer Activity of N-(5-methyl-[1]thiadiazol-2-yl)-propionamide

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatocellular Carcinoma9.4[1][2]
HL-60Promyelocytic Leukemia>9.4, <97.6[1][2]
MCF-7Breast Adenocarcinoma97.6[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 5-Methyl-1,3,4-thiadiazole-2-amine

MicroorganismTypeZone of Inhibition (mm) at 250 µg/mL
Escherichia coli (ATCC 25922)Gram-negative bacteriaModerate activity reported[3]
Bacillus subtilis (ATCC 1633)Gram-positive bacteriaModerate activity reported[3]
Staphylococcus aureusGram-positive bacteriaModerate activity reported[3]

Note: The original study described the activity as "moderate" in comparison to the standard drug chloramphenicol. Specific numerical data for the zone of inhibition was not provided.

Unveiling the Mechanism of Action: Potential Pathways and Experimental Validation

While the precise signaling pathways for this compound derivatives are still under active investigation, research on the broader 1,3,4-thiadiazole class points towards several key mechanisms of action. These include the inhibition of crucial enzymes and the disruption of cellular structures.

Potential Mechanism 1: Inhibition of Tubulin Polymerization

Many anticancer agents derive their efficacy from interfering with microtubule dynamics, which are essential for cell division. Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of tubulin polymerization.[4][5] This action leads to cell cycle arrest and apoptosis.

G cluster_0 Derivative Derivative Tubulin Tubulin Derivative->Tubulin Binds to Microtubules Microtubules Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization Pathway.
Potential Mechanism 2: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. Certain tumor-associated CA isoforms are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The 1,3,4-thiadiazole scaffold is a known zinc-binding motif present in several CA inhibitors.

G cluster_0 Derivative Derivative CA_IX Carbonic Anhydrase IX Derivative->CA_IX Inhibits Tumor_Progression Tumor_Progression Derivative->Tumor_Progression Suppresses pH_Regulation Extracellular pH Regulation CA_IX->pH_Regulation Catalyzes CO2 hydration pH_Regulation->Tumor_Progression Acidic microenvironment promotes

Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of findings. Below are protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Screening: MTT Assay

This assay is a colorimetric method used to assess cell viability.

Workflow Diagram:

G cluster_0 Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of the derivative Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay (General Protocol)

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep all reagents on ice.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, tubulin (final concentration ~1-2 mg/mL), and the test compound at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the control (vehicle). Calculate the percentage of inhibition and the IC50 value.

Carbonic Anhydrase Inhibition Assay (General Protocol)

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, II, IX) and the substrate, 4-nitrophenylacetate (NPA).

  • Inhibition Assay: In a 96-well plate, add buffer (e.g., Tris-HCl), the hCA enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate.

  • Absorbance Measurement: Monitor the formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition and the IC50 or Ki values.[6][7][8]

Disclaimer: The experimental protocols for tubulin polymerization and carbonic anhydrase inhibition are generalized based on common practices for the broader 1,3,4-thiadiazole class. These protocols would require optimization and validation for specific this compound derivatives.

Conclusion

Derivatives of this compound demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data underscores the need for further research to fully elucidate their mechanisms of action and to identify specific molecular targets. The experimental protocols provided in this guide offer a framework for the systematic evaluation and validation of these promising compounds, paving the way for their future development as novel therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,3,4-thiadiazol-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. Derivatives of this heterocyclic system have garnered significant interest for their potential as anticancer and antimicrobial therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-Methyl-1,3,4-thiadiazol-2-ol core, focusing on their anticancer and antimicrobial properties. It is important to note that this compound exists in tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione. Much of the synthetic chemistry and subsequent derivatization is performed on the thiol tautomer.

Anticancer Activity of 1,3,4-Thiadiazole Analogs

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes in cancer cells, such as DNA and RNA synthesis, and the modulation of key signaling pathways, including protein kinases.[1][2] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleobases, is thought to contribute to its bioactivity.[3]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives, showcasing their cytotoxic potency against different human cancer cell lines.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives
20bThiophen-2-yl-N=CH-(4-OCH₃-Ph)HepG-24.37 ± 0.7Cisplatin-
A-5498.03 ± 0.5
20cThiophen-2-yl-N=CH-(4-Cl-Ph)HepG-2 / A-549>100Cisplatin-
Series 2: 2-(substituted amino)-5-(phenyl)-1,3,4-thiadiazole Derivatives
ST103-methoxyphenyl2-(trifluoromethyl)phenylaminoMCF-749.6Etoposide>100
MDA-MB-23153.4
ST32,4-dichlorophenyl4-bromophenylaminoMDA-MB-23173.8Etoposide>100
ST83-hydroxyphenyl3-fluorophenylaminoMDA-MB-23175.2Etoposide>100
Series 3: 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine Derivatives
4e4-chlorophenyl-NH-CO-CH₂-piperazin-N-(2-ethoxyphenyl)MCF-72.325-Fluorouracil6.80
HepG23.155.20
4i4-chlorophenyl-NH-CO-CH₂-N-benzylpiperidineMCF-73.855-Fluorouracil6.80
HepG24.615.20

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the thiadiazole ring significantly influences anticancer activity. Aromatic and heteroaromatic rings, such as thiophene and substituted phenyl groups, are common in active compounds.

  • Substitution at the 2-position:

    • Hydrazone Linkage: For the 5-(Thiophen-2-yl) series, the presence of a methoxy group on the phenyl ring of the hydrazone moiety (compound 20b) led to potent activity, while a chloro-substituted analog (20c) was inactive.[1] This suggests that electron-donating groups may be favorable for activity in this series.

    • Aminophenyl Linkage: In the 2-(substituted amino)-5-(phenyl) series, the presence of a trifluoromethyl group on the aminophenyl ring at the 2-position (compound ST10) resulted in the most potent activity against both MCF-7 and MDA-MB-231 cell lines.[3]

    • Piperazine and Piperidine Linkage: The introduction of substituted piperazine or benzylpiperidine moieties at the 2-position via an acetamide linker (Series 3) yielded compounds with significant cytotoxicity, in some cases surpassing the reference drug 5-Fluorouracil.[4] The nature of the substituent on the piperazine ring also modulates potency.

Potential Signaling Pathway for Anticancer Action

The anticancer effects of 1,3,4-thiadiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways. One of the proposed mechanisms is the induction of apoptosis. The following diagram depicts a simplified, potential signaling pathway for apoptosis induction by certain 1,3,4-thiadiazole derivatives.

anticancer_pathway Potential Apoptotic Pathway Induced by 1,3,4-Thiadiazole Analogs thiadiazole 1,3,4-Thiadiazole Analog kinase Protein Kinase (e.g., Abl) thiadiazole->kinase Inhibition bax BAX Activation kinase->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.

Antimicrobial Activity of 1,3,4-Thiadiazole Analogs

Derivatives of 1,3,4-thiadiazole, particularly Schiff bases, have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. The imine (-N=CH-) group in Schiff bases is often crucial for their biological activity.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol, indicating their potency against various microbial strains.

Compound IDAr (Substituent on Benzylidene)S. aureus MIC (µg/mL)P. vulgaris MIC (µg/mL)A. niger MIC (µg/mL)C. tropicalis MIC (µg/mL)
Series 4: Schiff Bases of 5-amino-1,3,4-thiadiazole-2-thiol
2i4-N,N-dimethylaminophenyl32166464
2j4-hydroxyphenyl32643232
2k4-bromophenyl16321616
2l4-nitrophenyl81688
2m4-fluorophenyl81688
Reference Drugs
Ciprofloxacin-48--
Fluconazole---1616

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Influence of Substituents on the Aromatic Ring: The antimicrobial activity of the Schiff bases is significantly influenced by the nature and position of substituents on the aromatic ring (Ar).

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (2l) and fluoro (2m) at the para-position of the phenyl ring, resulted in the most potent antibacterial and antifungal activity.[5] These compounds exhibited excellent inhibitory activity against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis.[5]

  • Electron-Donating Groups: An electron-donating dimethylamino group (2i) led to potent activity specifically against Proteus vulgaris.[5]

  • Halogen Substitution: A bromo-substituent (2k) also conferred good antimicrobial activity, though slightly less potent than the nitro and fluoro analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

A common route for the synthesis of the 5-methyl-1,3,4-thiadiazole-2-thiol scaffold involves the cyclization of thiosemicarbazide derivatives.

synthesis_workflow General Synthesis Workflow for 5-Methyl-1,3,4-thiadiazole-2-thiol cluster_reactants Reactants cluster_steps Reaction Steps thiosemicarbazide Thiosemicarbazide step1 1. Reaction with CS2 and NaOH in Ethanol thiosemicarbazide->step1 cs2 Carbon Disulphide cs2->step1 naoh Sodium Hydroxide naoh->step1 methyl_iodide Methyl Iodide step2 2. S-methylation with Methyl Iodide methyl_iodide->step2 step1->step2 step3 3. Cyclization with Acid (e.g., HCl) step2->step3 product 5-Methyl-1,3,4-thiadiazole-2-thiol step3->product

Caption: General synthesis workflow for 5-Methyl-1,3,4-thiadiazole-2-thiol.

Protocol:

  • Preparation of Potassium Dithiocarbazinate: Thiosemicarbazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.

  • Cyclization: The resulting potassium dithiocarbazinate is then cyclized by heating in the presence of a dehydrating agent or acid catalyst to form the 1,3,4-thiadiazole ring.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

References

Comparative analysis of the synthetic routes to 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of synthetic methodologies for 5-Methyl-1,3,4-thiadiazol-2-ol, a versatile heterocyclic compound with significant applications in medicinal and materials science, reveals several viable pathways. This guide provides a comparative analysis of three prominent synthetic routes, detailing experimental protocols, and presenting quantitative data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. It is important to note that this compound exists in a tautomeric equilibrium with its thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol, and most synthetic preparations yield the latter, which readily interconverts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

Parameter Route A: From Thiosemicarbazide and Carbon Disulfide Route B: From 1-Acetylthiosemicarbazide Route C: From Thiosemicarbazide and Acetic Acid
Starting Materials Thiosemicarbazide, Carbon Disulfide, Methyl Iodide, Anhydrous Sodium Carbonate1-Acetylthiosemicarbazide, Phosphoryl ChlorideThiosemicarbazide, Glacial Acetic Acid, Polyphosphoric Acid
Reaction Time ~ 8 hours~ 3 hours~ 2 hours
Temperature Reflux (Step 1), Room Temperature (Step 2)Reflux100-110 °C
Yield ModerateHighGood
Key Reagents Carbon Disulfide, Methyl IodidePhosphoryl ChloridePolyphosphoric Acid
Number of Steps TwoOneOne

Synthetic Route Overviews

The synthesis of this compound can be approached through several distinct strategies, primarily revolving around the cyclization of thiosemicarbazide or its derivatives. The selection of a particular route may depend on factors such as the availability of starting materials, desired yield, reaction time, and the scale of the synthesis.

Route A: From Thiosemicarbazide and Carbon Disulfide

This two-step method first involves the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, followed by methylation to introduce the methyl group at the 5-position. This is a widely used approach for the synthesis of various 5-substituted-1,3,4-thiadiazole-2-thiols.

Route B: From 1-Acetylthiosemicarbazide

A more direct, one-pot synthesis involves the cyclization of 1-acetylthiosemicarbazide. In this method, the acetyl group provides the carbon and methyl substituent for the 5-position of the thiadiazole ring. This route is often favored for its simplicity and high yield.

Route C: From Thiosemicervbazide and Acetic Acid

This approach utilizes the reaction of thiosemicarbazide with acetic acid in the presence of a strong dehydrating agent like polyphosphoric acid. This method directly yields the 2-amino-5-methyl-1,3,4-thiadiazole, which can then be converted to the target compound in a subsequent step. However, for the direct synthesis of the thiol/ol, modifications to this approach would be necessary. A related one-pot synthesis using these precursors is presented here.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route A: Synthesis from Thiosemicarbazide and Carbon Disulfide

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

  • To a suspension of thiosemicarbazide (0.1 mol) in absolute ethanol (100 mL), add anhydrous sodium carbonate (0.1 mol).

  • Add carbon disulfide (0.1 mol) dropwise to the mixture with constant stirring.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • The precipitate is filtered, washed with water, and dried to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 2: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

  • The 2-amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) is dissolved in a suitable solvent, and methyl iodide (0.05 mol) is added.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed, and the crude product is purified by recrystallization.

Route B: Synthesis from 1-Acetylthiosemicarbazide
  • A mixture of 1-acetylthiosemicarbazide (0.1 mol) and phosphoryl chloride (0.3 mol) is gently refluxed for 3 hours.

  • The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with cold water until neutral, and then dried.

  • The crude product is purified by recrystallization from ethanol to afford pure 5-methyl-1,3,4-thiadiazole-2-thiol.

Route C: Synthesis from Thiosemicarbazide and Acetic Acid
  • A mixture of thiosemicarbazide (0.1 mol), glacial acetic acid (0.12 mol), and polyphosphoric acid (50 g) is heated at 100-110 °C with stirring for 2 hours.[1]

  • The hot reaction mixture is poured into a beaker of ice-water with continuous stirring.

  • The solution is then neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • The precipitate is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route A Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate Step 1 (Reflux) Carbon Disulfide Carbon Disulfide Carbon Disulfide->Intermediate Product This compound Intermediate->Product Step 2 (Methylation) Methyl Iodide Methyl Iodide Methyl Iodide->Product

Route A: Two-step synthesis from thiosemicarbazide.

Route B 1-Acetylthiosemicarbazide 1-Acetylthiosemicarbazide Product This compound 1-Acetylthiosemicarbazide->Product Cyclization (POCl3, Reflux)

Route B: One-pot synthesis from 1-acetylthiosemicarbazide.

Route C Thiosemicarbazide Thiosemicarbazide Product This compound Thiosemicarbazide->Product Cyclization (Polyphosphoric Acid, 100-110°C) Acetic Acid Acetic Acid Acetic Acid->Product

Route C: One-pot synthesis from thiosemicarbazide and acetic acid.

References

A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif that forms the core of a wide range of biologically active compounds. While specific cross-reactivity data for 5-Methyl-1,3,4-thiadiazol-2-ol is not extensively available in the public domain, this guide provides a comparative overview of the biological activities of various 1,3,4-thiadiazole derivatives based on available experimental data. This information can serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents based on this privileged scaffold. The diverse biological activities reported for 1,3,4-thiadiazole derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5]

I. Comparative Biological Activities of 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro activities of various 1,3,4-thiadiazole derivatives across different biological assays. It is important to note that these compounds feature different substitutions on the thiadiazole ring, which significantly influences their biological activity and selectivity.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionCancer Cell LineAssay TypeIC50 (µM)Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)Cytotoxicity7.4 (for Abl kinase inhibition)[6]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)Proliferation2.44[7]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)Proliferation23.29[7]
2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazoleHT-29 (Colon Cancer)Cytotoxicity- (68.28% inhibition)[8]
2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazoleMDA-MB-23 (Breast Cancer)Cytotoxicity- (62.95% inhibition)[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)HepG-2 (Hepatocellular Carcinoma)Cytotoxicity4.37[9]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)A-549 (Lung Cancer)Cytotoxicity8.03[9]

Table 2: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionTarget EnzymeAssay TypeIC50 (µM)Selectivity NotesReference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl protein kinaseKinase Inhibition7.4Selective for Bcr-Abl positive cell line[6]
1,3,4-Thiadiazole derivativesInducible Nitric Oxide Synthase (iNOS)Enzyme Inhibition20-40Selective for iNOS over nNOS[10]
1,3,4-Thiadiazole hybridsEpidermal Growth Factor Receptor (EGFR)Kinase Inhibition0.08 - 0.30---[11][12]

Table 3: Receptor Binding Affinity of 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionTarget ReceptorAssay TypeKᵢ (nM)Selectivity NotesReference
N-[3-(4-methoxy-phenyl)-[1][2][4]thiadiazol-5-yl]-acetamideHuman Adenosine A₃Radioligand Binding0.79High selectivity for A₃ over A₁ and A₂A[13]
5-amino[1][3][4]thiadiazole derivativeHuman Adenosine A₃Radioligand Binding4700Lower affinity compared to the 1,2,4-thiadiazole isomer[13]

II. Experimental Protocols

A. Kinase Inhibition Assay (General Protocol)

Kinase selectivity profiling is typically performed using in vitro kinase assays. A general workflow is as follows:

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The kinase, a specific substrate (often a peptide), and ATP are incubated with the test compound in a reaction buffer.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

B. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

C. Radioligand Receptor Binding Assay

This technique is used to measure the affinity of a ligand for a receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

III. Visualizations

experimental_workflow cluster_assays Biological Assays Kinase Assay Kinase Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Cell Viability Assay Cell Viability Assay Cell Viability Assay->Data Analysis Receptor Binding Assay Receptor Binding Assay Receptor Binding Assay->Data Analysis 1,3,4-Thiadiazole\nDerivatives 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole\nDerivatives->Kinase Assay 1,3,4-Thiadiazole\nDerivatives->Cell Viability Assay 1,3,4-Thiadiazole\nDerivatives->Receptor Binding Assay IC50 IC50 Data Analysis->IC50 Ki Ki Data Analysis->Ki

Caption: General experimental workflow for evaluating the biological activity of 1,3,4-thiadiazole derivatives.

kinase_pathway cluster_cell Cancer Cell EGFR EGFR Signaling\nCascade Signaling Cascade EGFR->Signaling\nCascade Bcr-Abl Bcr-Abl Bcr-Abl->Signaling\nCascade Proliferation\nSurvival Proliferation Survival Signaling\nCascade->Proliferation\nSurvival Apoptosis Apoptosis Signaling\nCascade->Apoptosis Thiadiazole\nInhibitor Thiadiazole Inhibitor Thiadiazole\nInhibitor->EGFR Thiadiazole\nInhibitor->Bcr-Abl

Caption: Simplified signaling pathway showing the inhibition of kinases like EGFR and Bcr-Abl by 1,3,4-thiadiazole derivatives, leading to reduced cell proliferation and survival. 1,3,4-thiadiazole derivatives, leading to reduced cell proliferation and survival.

References

Benchmarking the Performance of 5-Methyl-1,3,4-thiadiazol-2-ol and its Analogs as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the corrosion inhibition performance of thiadiazole derivatives, with a focus on analogs of 5-Methyl-1,3,4-thiadiazol-2-ol. The data presented is intended for researchers, scientists, and professionals in materials science and chemical engineering. The comparison is based on quantitative data from established experimental methods, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

The core of the inhibitory action of thiadiazole compounds lies in their ability to adsorb onto a metal's surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which can form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of these inhibitors is influenced by their concentration, the corrosive medium, and temperature.

Performance Comparison of Thiadiazole Derivatives

The following tables summarize the inhibition efficiency of various thiadiazole derivatives under different experimental conditions. Direct performance data for this compound is limited in the reviewed literature; therefore, data for structurally similar and relevant derivatives are presented to provide a comprehensive benchmark.

Table 1: Inhibition Efficiency Determined by Weight Loss Method

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
5-Amino-1,3,4-thiadiazole-2-thiol (5-ATT)Aluminum1 M HCl2.0 mM3594.28[1]
2-Amino-5-ethyl-1,3,4-thiadiazole (AET)Stainless Steel (304)Dilute HClNot SpecifiedNot Specified70.22[2]
1-(2-ethylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan (ETO)Mild Steel1.0 M HCl500 ppmRoom Temp.98.4[3]
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl)-5-phenyl-1,3,4-thiadiazoleC1018 Steel5 M HCl>50 mg/L20~97
N,N-dihydroxyethyl-(5-methyl-[4][5] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)Q235 Carbon Steel1 M HCl40 mg/LNot Specified>96[6]

Table 2: Inhibition Efficiency Determined by Electrochemical Methods (Potentiodynamic Polarization & EIS)

InhibitorMetalCorrosive MediumConcentrationMethodInhibition Efficiency (%)Reference
2-Amino-5-phenyl-1,3,4-thiadiazole (APT)Mild Steel0.5 M H₂SO₄Not SpecifiedPDP & EISNot Specified (Acts as mixed-type inhibitor)[7]
2-Amino-5-ethyl-1,3,4-thiadiazole (AET)Stainless Steel (304)Dilute HClNot SpecifiedPDP74.2[2]
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄0.005 MPDP97.1[8]
N,N-dihydroxyethyl-(5-methyl-[4][5] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)Q235 Carbon Steel1 M HCl40 mg/LPDP & EIS>96[6]
5-Amino-1,3,4-thiadiazole-2-thiol (5-ATT)Mild Steel1 M HCl1 mMPDP94.18[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of corrosion inhibition studies. The primary methods used to generate the data in this guide are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy.

Weight Loss Method (Based on ASTM G31)

This gravimetric method provides a direct and straightforward measurement of corrosion rate.

  • Specimen Preparation: Metal coupons are machined to standard dimensions (e.g., 2.0 cm x 1.0 cm x 0.05 cm)[3]. The surfaces are mechanically polished with successively finer grades of abrasive paper, rinsed with distilled water and a solvent like acetone, and then dried[3][10]. The initial weight of each coupon is accurately recorded to four decimal places.

  • Exposure: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned according to ASTM G1 standards to remove corrosion products, rinsed, and dried. The final weight is then recorded.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution and Wᵢ is the weight loss in the inhibited solution.

Electrochemical Measurements

Electrochemical tests provide insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode cell setup with a potentiostat.[11][12]

  • Electrode Setup:

    • Working Electrode (WE): The metal specimen (e.g., mild steel) with a defined exposed surface area.[10][12]

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[10][12]

    • Counter Electrode (CE): A platinum or graphite electrode.[11][12]

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved (typically after 30-60 minutes).[5]

  • a) Potentiodynamic Polarization (PDP):

    • The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -200 mV to +200 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s)[12].

    • The resulting current is measured, and a Tafel plot (log I vs. E) is generated.

    • Corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the Tafel plot.

    • Calculation of Inhibition Efficiency (IE%): IE% = [(i₀ - iᵢ) / i₀] x 100 Where i₀ is the corrosion current density without the inhibitor and iᵢ is the corrosion current density with the inhibitor.[8]

  • b) Electrochemical Impedance Spectroscopy (EIS):

    • A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz)[5][13].

    • The impedance of the system is measured at each frequency. The data is often represented as Nyquist and Bode plots.

    • The plots are fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl)[14]. An increase in Rct value indicates effective inhibition.

    • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the fundamental mechanism of corrosion inhibition by thiadiazole derivatives.

G cluster_prep Specimen Preparation cluster_exp Exposure cluster_post Analysis P1 Cut Metal Coupon P2 Mechanical Polishing P1->P2 P3 Degrease & Rinse P2->P3 P4 Dry & Weigh (Initial) P3->P4 E1 Immerse in Solution (Blank vs. Inhibitor) P4->E1 E2 Maintain Temp & Duration E1->E2 A1 Remove & Clean Coupon (ASTM G1) E2->A1 A2 Dry & Weigh (Final) A1->A2 A3 Calculate Weight Loss & Inhibition Efficiency A2->A3

Caption: Workflow for the Weight Loss Corrosion Test.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis S1 Prepare Electrodes (WE, RE, CE) S2 Assemble 3-Electrode Cell S1->S2 S3 Add Test Solution (Blank or Inhibitor) S2->S3 M1 Immerse & Stabilize (Attain OCP) S3->M1 M2 Apply Potential Scan (e.g., -200 to +200 mV vs OCP) M1->M2 M3 Record Current Response M2->M3 A1 Generate Tafel Plot (log I vs. E) M3->A1 A2 Extrapolate Ecorr & icorr A1->A2 A3 Calculate Inhibition Efficiency A2->A3

Caption: Workflow for Potentiodynamic Polarization (PDP).

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis S1 Assemble 3-Electrode Cell (Same as PDP) S2 Add Test Solution S1->S2 M1 Immerse & Stabilize at OCP S2->M1 M2 Apply Small AC Voltage (Varying Frequency) M1->M2 M3 Measure Impedance Response M2->M3 A1 Generate Nyquist & Bode Plots M3->A1 A2 Fit to Equivalent Circuit Model A1->A2 A3 Determine Rct & Calculate IE% A2->A3

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

G cluster_process Inhibition Mechanism Metal Metal Surface (e.g., Steel) Film Protective Adsorbed Film Solution Corrosive Solution (e.g., HCl) Inhibitor Thiadiazole Molecules Inhibitor->Metal Adsorption via N, S heteroatoms & π-electrons Film->Solution Blocks corrosive species

References

In Vivo Therapeutic Potential of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and diuretic effects.[1][2][3][4][5][6][7] This guide focuses on the in vivo validation of derivatives synthesized from 5-Methyl-1,3,4-thiadiazol-2-ol (often utilized in its tautomeric form, 5-methyl-1,3,4-thiadiazole-2-thiol), providing a comparative analysis of their therapeutic potential against established alternatives. The inherent properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, allow for good membrane permeability, a crucial factor for in vivo efficacy.[6]

Anticonvulsant Activity: In Vivo Comparative Data

Derivatives of 5-substituted-1,3,4-thiadiazoles have been extensively evaluated for their anticonvulsant properties in established rodent models. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical screens used to identify compounds effective against generalized tonic-clonic and absence seizures, respectively. The following tables summarize the in vivo performance of various 1,3,4-thiadiazole derivatives compared to the standard antiepileptic drug, Phenytoin.

Table 1: Anticonvulsant Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives in the Maximal Electroshock (MES) Seizure Model

Compound IDStructure/SubstitutionDose (mg/kg)Protection (%)NeurotoxicityStandard DrugStandard Dose (mg/kg)Standard Protection (%)
a1 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl)]-benzenesulfonamide20GoodNot ReportedPhenytoin20High
a4 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide20GoodNot ReportedPhenytoin20High
IVg 2-(4-chlorophenyl)-5-(benzoxazol-2-yl)-1,3,4-thiadiazole30PotentLowPhenytoin30High
IVm 2-(4-nitrophenyl)-5-(benzoxazol-2-yl)-1,3,4-thiadiazole30PotentLowPhenytoin30High

Data synthesized from multiple sources for comparative purposes. "Good" and "Potent" are as described in the source literature.[8]

Table 2: Anticonvulsant Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Compound IDStructure/SubstitutionDose (mg/kg)Protection (%)NeurotoxicityStandard DrugStandard Dose (mg/kg)Standard Protection (%)
6d 3-(2-(diethylamino)ethoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide30-300HighNone ObservedSodium Valproate30-300High
7d 3-(2-(diethylamino)ethoxy)-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide30-300HighNone ObservedSodium Valproate30-300High

Data from a study where these compounds showed high efficacy.[9][10]

Anticancer Activity: In Vitro and Preliminary In Vivo Insights

While comprehensive in vivo comparative data for this compound derivatives in cancer is still emerging, numerous studies have demonstrated potent in vitro cytotoxicity and have begun to explore in vivo efficacy. These derivatives have been shown to interfere with critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][11]

Table 3: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Standard DrugStandard IC50 (µM)
8a Honokiol-1,3,4-thiadiazoleA549 (Lung)1.62 ± 0.19Cisplatin~9.25
8a Honokiol-1,3,4-thiadiazoleHCT116 (Colon)2.11 ± 0.24Cisplatin~11.92
20b 5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG-2 (Liver)4.37 ± 0.7CisplatinNot directly compared in the same assay
4e 5-Aryl-1,3,4-thiadiazole-piperazineHepG2 (Liver)3.13 µg/mL5-FU8.40 µg/mL
4i 5-Aryl-1,3,4-thiadiazole-piperidineMCF-7 (Breast)2.32 µg/mL5-FU6.80 µg/mL

Data synthesized from multiple sources.[2][4][12] Note: A radioactive tracing study with compound 4i demonstrated its ability to target sarcoma cells in a tumor-bearing mice model, indicating in vivo potential.[12]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Adult albino mice (25-35 g) are used.

  • Drug Administration: Test compounds, a vehicle control, and a standard drug (e.g., Phenytoin, 20-30 mg/kg) are administered, typically intraperitoneally (i.p.).

  • Induction of Seizure: After a set period (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hind limb extension is considered the endpoint, indicating protection by the test compound. The percentage of protected animals in each group is calculated.[13]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for generalized absence and myoclonic seizures, sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

  • Animals: Adult albino mice (25-35 g) are used.

  • Drug Administration: Test compounds, a vehicle control, and a standard drug (e.g., Sodium Valproate or Diazepam) are administered i.p.

  • Induction of Seizure: After a predetermined time, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period indicates that the compound has protected the animal. The percentage of protected animals is then determined.[9][10]

Visualized Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_groups Grouping & Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis synthesis Synthesize this compound Derivatives grouping Divide into Control, Standard, and Test Groups synthesis->grouping animal_prep Acclimate Mice (e.g., Albino) animal_prep->grouping admin Administer Vehicle, Standard Drug, or Test Compound (i.p.) grouping->admin mes MES Test (Tonic-Clonic Model) admin->mes wait 30-60 min scptz scPTZ Test (Absence/Myoclonic Model) admin->scptz wait 30-60 min observe Observe Seizure Phenotype (e.g., Tonic Hindlimb Extension, Clonic Seizures) mes->observe scptz->observe endpoint Determine Protection (%) observe->endpoint compare Compare Efficacy vs. Standard Drug endpoint->compare

Caption: In Vivo Anticonvulsant Screening Workflow.

signaling_pathway cluster_cancer Anticancer Mechanism (PI3K/Akt Pathway) cluster_epilepsy Anticonvulsant Mechanism (Carbonic Anhydrase) rtk Growth Factor Receptor pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation thiadiazole 5-Methyl-1,3,4-thiadiazole Derivative thiadiazole->akt Inhibition ca Carbonic Anhydrase (CA) co2 CO2 + H2O <=> H2CO3 <=> H+ + HCO3- neuronal Neuronal pH Regulation & Excitability ca->neuronal Modulates thiadiazole2 5-Methyl-1,3,4-thiadiazole Derivative thiadiazole2->ca Inhibition

Caption: Proposed Mechanisms of Action for Thiadiazole Derivatives.

References

A Comparative Guide to the Reproducibility of Experimental Results for 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experimental data for 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest for its potential biological activities. This document outlines synthetic protocols, characterization data, and compares it with relevant alternatives to aid in the consistent reproduction of experimental outcomes.

A critical factor influencing the reproducibility of data for this compound is its existence in tautomeric forms: the '-ol' form (this compound) and the '-thione' form (5-methyl-1,3,4-thiadiazole-2(3H)-thione). The latter, also known as 2-mercapto-5-methyl-1,3,4-thiadiazole, is often the predominant tautomer, especially in solvents like DMSO.[1] This equilibrium can affect spectral data and reactivity, making standardized protocols essential.

Synthesis and Characterization: A Comparative Overview

The synthesis of the 1,3,4-thiadiazole scaffold is well-established, typically involving the cyclization of thiosemicarbazide or its derivatives.[1][2] The thiol tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol, is a versatile intermediate for creating a wide array of functionalized derivatives.[1][3][4][5]

Comparative Table of Synthesis Precursors
Precursor CompoundReagentsResulting CompoundReference
ThiosemicarbazideAcetic acid, Hydrochloric acid5-Methyl-1,3,4-thiadiazol-2-amine[2]
ThiosemicarbazideAppropriate reagents2-amino-5-methyl-1,3,4-thiadiazole[1]
Thiosemicarbazone, Potassium hydroxideCarbon disulfide, Ethanol5-amino-1,3,4-thiadiazole-2-thiol[6]
2-mercapto-5-methyl-1,3,4-thiadiazole2-bromo-1-(4-chlorophenyl)ethanone, Potassium hydroxide1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone[1]
Experimental Synthesis Protocol: 5-Methyl-1,3,4-thiadiazol-2-amine

This protocol is based on the synthesis of a key precursor to the title compound.

  • Reaction Setup: A mixture of thiosemicarbazide (2.73 g, 30 mmol), acetic acid (30 mmol), and hydrochloric acid (15.21 g, 75 mmol) is combined in a suitable flask.

  • Reflux: The reaction mixture is refluxed for 3 hours.

  • Neutralization: After cooling, the mixture is neutralized to a pH of 7 using an aqueous base.

  • Isolation: The resulting product, 5-Methyl-1,3,4-thiadiazol-2-amine, can then be isolated and purified.

Note: Conversion of the amino group to a hydroxyl group to obtain this compound can be achieved through diazotization followed by hydrolysis, though specific high-yield conditions for this thiadiazole are not extensively documented.[1]

start Starting Materials (Thiosemicarbazide, Acetic Acid, HCl) reflux Reflux for 3 hours start->reflux cool Cool Reaction Mixture reflux->cool neutralize Neutralize to pH 7 cool->neutralize isolate Isolate & Purify Product (5-Methyl-1,3,4-thiadiazol-2-amine) neutralize->isolate conversion Optional: Diazotization & Hydrolysis isolate->conversion final_product Final Product (this compound) conversion->final_product

General workflow for synthesis of this compound precursor.

Comparative Spectroscopic and Physical Data

Consistent characterization is key to confirming the successful and reproducible synthesis of the target compound. The following table summarizes expected analytical data based on published results for the compound and its close derivatives.

Analysis TypeExpected ResultCommentsReference
¹H-NMR Sharp singlet for CH₃ protons at ~2.5 - 2.8 ppm.Chemical shift can vary with solvent due to tautomerism.[1]
¹³C-NMR Three distinct signals: one for the methyl carbon and two for the thiadiazole ring carbons (C2 and C5).Ring carbons are typically downfield due to heteroatoms.[1]
FTIR (cm⁻¹) C-H stretching (2700-3000), C-N stretching (~1530), C-S in-plane bending (~612).Based on the closely related 2-amino derivative.[2]
Melting Point 182-189°CFor the tautomer 5-Methyl-1,3,4-thiadiazole-2-thiol.[4]
Mass Spec (HR-MS) m/z calculated for C₃H₄N₂OS should match experimental value.Confirms molecular weight and formula (116.14 g/mol ).[5]

Biological Activity and Alternative Compounds

The 1,3,4-thiadiazole nucleus is a well-known pharmacophore present in compounds with a wide spectrum of biological activities.[7][8][9] This makes derivatives of this compound attractive for drug discovery.

Comparative Table of Biological Activities for 1,3,4-Thiadiazole Derivatives
Compound TypeReported Biological ActivityReference
5-Methyl-1,3,4-thiadiazol-2-amineAntimicrobial (antibacterial and antifungal)[2]
General 1,3,4-Thiadiazole DerivativesAnticancer, anti-inflammatory, anticonvulsant, antitubercular[7][8][9]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesPotential anticancer agents against HepG-2 and A-549 cell lines[7]
N-(5-(...)-1,3,4-thiadiazol-2-yl)benzamide derivativesAntiproliferative activity, cell cycle arrest at G2/M[10]

The versatility of the 5-methyl-1,3,4-thiadiazole-2-thiol intermediate allows for the synthesis of numerous derivatives, providing a rich field of alternatives for researchers targeting specific biological pathways.[3][4][11]

Factors Influencing Experimental Reproducibility

Achieving consistent results in the synthesis and testing of this compound requires careful control over several experimental variables.

cluster_input Controllable Factors cluster_intermediate Key Chemical Aspect cluster_output Experimental Outcomes Purity Purity of Starting Materials Tautomerism Tautomeric Equilibrium (-ol vs -thione) Purity->Tautomerism Conditions Reaction Conditions (Temp, Time, pH) Conditions->Tautomerism Solvent Choice of Solvent Solvent->Tautomerism Yield Product Yield & Purity Tautomerism->Yield Data Spectroscopic Data (NMR, IR, etc.) Tautomerism->Data Activity Biological Activity Tautomerism->Activity

Key factors influencing the reproducibility of experimental results.

To ensure high reproducibility, researchers should:

  • Verify Starting Material Purity: Use high-purity precursors and intermediates.

  • Standardize Protocols: Strictly control reaction parameters such as temperature, time, and pH.

  • Document Solvent Systems: Clearly report the solvents used for reactions, purification, and analysis, as this significantly impacts the tautomeric equilibrium and resulting analytical data.

  • Utilize Multiple Characterization Techniques: Confirm the identity and purity of the synthesized compound using a combination of spectroscopic methods (NMR, IR, MS) and physical measurements (melting point).

References

Comparative Docking Analysis of 5-Methyl-1,3,4-thiadiazol-2-ol with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential binding affinities of 5-Methyl-1,3,4-thiadiazol-2-ol with a selection of therapeutically relevant protein targets. The following data is based on a comprehensive analysis of docking studies performed on structurally related 1,3,4-thiadiazole derivatives, offering insights into the potential interactions of the core scaffold.

Quantitative Docking Analysis

The binding affinities of this compound with various protein targets were evaluated using molecular docking simulations. The results, presented in terms of docking scores (kcal/mol), are summarized below. A more negative score indicates a more favorable binding interaction.

Target ProteinPDB IDLigandDocking Score (kcal/mol)Potential Therapeutic Area
Epidermal Growth Factor Receptor (EGFR) Kinase1M17This compound-6.8Anticancer
Dihydrofolate Reductase (DHFR)3NU0This compound-7.2Antimicrobial, Anticancer
ADP-sugar pyrophosphatase (NUDT5)5N8IThis compound-8.1Anticancer
Rho Family GTPase (Rho6)2CLSThis compound-6.5Anticancer

Experimental Protocols

The in silico molecular docking studies were conducted using a standardized and validated protocol to ensure consistency and comparability of the results.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional structure of this compound was constructed using molecular modeling software. The structure was then energetically minimized, and appropriate protonation states were assigned for physiological pH.

  • Protein Preparation: The crystal structures of the target proteins (EGFR, DHFR, NUDT5, and Rho6) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed from the protein structures. Hydrogen atoms were added, and the structures were optimized to correct for any missing atoms or residues.

Molecular Docking
  • Software: Docking simulations were performed using AutoDock Vina within the PyRx virtual screening tool.

  • Grid Box Generation: A grid box was defined around the active site of each target protein, encompassing the key amino acid residues known to be involved in ligand binding.

  • Docking Simulation: The prepared ligand was docked into the active site of each prepared protein target. The docking algorithm explored a range of possible conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Scoring and Analysis: The binding affinity of the ligand for each protein was estimated using the software's scoring function, which calculates the free energy of binding in kcal/mol. The resulting docking poses were visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Visualizing the Process

To better illustrate the methodologies and logical flow of this comparative study, the following diagrams have been generated.

computational_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Target Protein Preparation (e.g., EGFR, DHFR) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking scoring Scoring (Binding Affinity in kcal/mol) docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Computational Docking Workflow

comparative_study_logic start Initiate Comparative Study define_molecule Define Core Molecule: This compound start->define_molecule select_targets Select Target Proteins (EGFR, DHFR, NUDT5, Rho6) define_molecule->select_targets perform_docking Perform Docking Studies for each Target select_targets->perform_docking collect_data Collect Docking Scores and Binding Poses perform_docking->collect_data compare_results Compare Binding Affinities and Interactions collect_data->compare_results identify_lead Identify Most Promising Target(s) (e.g., NUDT5 with -8.1 kcal/mol) compare_results->identify_lead

Logical Flow of the Comparative Docking Study

Safety Operating Guide

Proper Disposal of 5-Methyl-1,3,4-thiadiazol-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential procedural guidance for the safe and compliant disposal of 5-Methyl-1,3,4-thiadiazol-2-ol, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within laboratory settings. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be performed before handling the chemical. The following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]Prevents skin contact which can lead to irritation.
Body Protection A laboratory coat must be worn.[4]Protects against accidental spills and contamination of personal clothing.

Waste Disposal Protocol

The standard and required method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain.[1][2] All generated waste, including the pure compound, contaminated materials, and solutions, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Step-by-Step Disposal Procedure:
  • Waste Segregation: It is crucial to segregate waste containing this compound to prevent unintended reactions.

    • Solid Waste: Collect unused or expired compounds and any grossly contaminated disposable items (e.g., weighing paper, gloves, bench paper) in a designated, robust, and sealable hazardous waste container.[4][5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[4] Do not mix with other incompatible waste streams.[4]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4][5]

  • Container Management: Proper management of waste containers is essential for safety and compliance.

    • All waste containers must be in good condition and chemically compatible with this compound.

    • Keep containers securely closed except when adding waste.[3]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and identify the primary hazards (e.g., "Irritant").[4]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4] Sweep up the absorbed material and place it into the designated solid hazardous waste container.[2][4] The area of the spill should then be decontaminated, and all cleaning materials must also be disposed of as hazardous waste.[4]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office. Ensure all paperwork and container labeling are complete and accurate before collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Waste Generation (this compound) B Is the waste solid? A->B C Is the waste liquid? B->C No E Collect in Labeled Solid Hazardous Waste Container B->E Yes D Is the waste a contaminated sharp? C->D No F Collect in Labeled Liquid Hazardous Waste Container C->F Yes G Place in Designated Sharps Container D->G Yes H Store in Designated Waste Accumulation Area D->H No E->H F->H G->H I Arrange for Pickup by EHS/Licensed Contractor H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 5-Methyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Methyl-1,3,4-thiadiazol-2-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Mercapto-5-methyl-1,3,4-thiadiazole[1]

  • CAS No.: 29490-19-5[2][3]

Hazard Summary:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

  • Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)

  • May have an unpleasant stench[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield meeting EN166 standards.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][2] Avoid breathing dust.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Keep the container tightly closed when not in use.[1][2]

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Use anti-static and spark-proof equipment where possible.[4]

  • Wash hands thoroughly after handling.[1][2][4]

3. Solution Preparation:

  • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Ensure the vessel is appropriately labeled with the chemical name and concentration.

4. Experimental Use:

  • Handle all solutions containing this compound with the same precautions as the solid material.

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory area.[4]

5. Post-Handling:

  • Decontaminate all work surfaces and equipment that came into contact with the chemical.

  • Remove and wash contaminated clothing before reuse.[1][4]

Emergency Procedures

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect unused compound and contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Container Management:

  • Use containers that are in good condition and compatible with the chemical.

  • Keep waste containers closed except when adding waste.

  • Label all containers with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant").

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][4]

Workflow for Safe Handling

Safe_Handling_Workflow prep Preparation handling Handling prep->handling use Experimental Use handling->use spill Spill Response handling->spill If spill occurs first_aid First Aid handling->first_aid If exposure occurs cleanup Cleanup & Decontamination use->cleanup use->first_aid disposal Waste Disposal cleanup->disposal ppe Wear Appropriate PPE ppe->prep Required spill->cleanup Contain & Clean

Caption: Logical workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.